Product packaging for Brachyside heptaacetate(Cat. No.:)

Brachyside heptaacetate

Cat. No.: B15095372
M. Wt: 946.9 g/mol
InChI Key: MSJUZWZZISHWKL-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brachyside Heptaacetate (CAS 144765-80-0) is a phenylpropanoid compound with the molecular formula C45H54O22 and a molecular weight of 946.92 g/mol . This specialized chemical is a natural product that can be isolated from the herbs of Clerodendrum japonicum . As a phenylpropanoid, it is part of a broad class of phenolic compounds derived from plants, which are of significant interest in natural product chemistry and pharmacological research due to their diverse biological activities . The "heptaacetate" designation indicates that the parent molecule has been acetylated at seven hydroxyl groups, a modification that often enhances the compound's stability for research and experimental applications. This product is intended for laboratory research purposes only and is not suitable for diagnostic, therapeutic, or any other human use. All information provided is for informational purposes. Researchers should handle this material with care and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H54O22 B15095372 Brachyside heptaacetate

Properties

Molecular Formula

C45H54O22

Molecular Weight

946.9 g/mol

IUPAC Name

[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C45H54O22/c1-22-38(61-26(5)49)40(62-27(6)50)43(64-29(8)52)45(58-22)67-41-39(66-37(53)16-13-30-12-15-33(59-24(3)47)35(20-30)60-25(4)48)36(21-57-23(2)46)65-44(42(41)63-28(7)51)56-18-17-31-11-14-32(54-9)34(19-31)55-10/h11-16,19-20,22,36,38-45H,17-18,21H2,1-10H3/b16-13+

InChI Key

MSJUZWZZISHWKL-DTQAZKPQSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)/C=C/C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Brachyside Heptaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a comprehensive overview based on the available chemical information for Brachyside heptaacetate (CAS No. 144765-80-0). Due to the limited specific literature on its synthesis and the parent compound "Brachyside," this document outlines a plausible synthesis pathway and expected characterization data based on general principles of natural product chemistry and acetylation reactions. The proposed structure of Brachyside is inferred from the molecular formula of its heptaacetate derivative.

Introduction

This compound is a complex organic molecule with the chemical formula C45H54O22.[1] The nomenclature strongly suggests it is a derivative of a natural product, "Brachyside," which has been fully acetylated to introduce seven acetate groups. Such exhaustive acetylation is a common strategy in natural product chemistry to enhance stability, improve solubility in organic solvents, and facilitate characterization by spectroscopic methods. This guide provides a detailed protocol for the proposed synthesis of this compound from its putative precursor, Brachyside, and a comprehensive overview of the expected characterization data.

Proposed Synthesis of this compound

The synthesis of this compound is predicated on the acetylation of the parent polyol, Brachyside. This reaction involves the conversion of the hydroxyl groups (-OH) on Brachyside to acetate esters (-OAc) using an acetylating agent.

Experimental Protocol: Acetylation of Brachyside

Objective: To synthesize this compound via the exhaustive acetylation of Brachyside.

Reagents and Materials:

  • Brachyside (hypothetical precursor)

  • Acetic anhydride (Ac2O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Brachyside (1.0 eq) in a mixture of anhydrous pyridine and anhydrous dichloromethane (1:1 v/v).

  • Acetylation: To the stirred solution, add acetic anhydride (10 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add saturated aqueous NaHCO3 solution to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Collect the pure fractions, concentrate under reduced pressure, and characterize the final product by spectroscopic methods.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected quantitative data from various analytical techniques.

Summary of Expected Characterization Data
Analytical Technique Parameter Expected Value/Observation
Mass Spectrometry (MS) Molecular Ion [M+Na]+~1005.3 g/mol (based on C45H54O22)
¹H NMR Chemical Shift (δ)Multiple signals in the range of 1.9-2.2 ppm (acetyl protons), and additional signals corresponding to the core structure of Brachyside.
¹³C NMR Chemical Shift (δ)Signals around 20-21 ppm (acetyl methyl carbons) and ~170 ppm (acetyl carbonyl carbons).
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Strong absorption band around 1740-1750 cm⁻¹ (C=O stretch of acetate esters). Absence of a broad -OH band.
Melting Point Temperature (°C)To be determined experimentally.
Purity (by HPLC) % Area> 95%

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized this compound MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Structure Start->NMR IR IR Spectroscopy Identify Functional Groups Start->IR Purity HPLC Analysis Assess Purity Start->Purity Final Confirmed Structure and Purity MS->Final NMR->Final IR->Final Purity->Final

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed methodologies are based on established chemical principles and are intended to guide researchers in the preparation and analysis of this complex molecule. Further investigation into the natural source and biological activity of Brachyside and its derivatives is warranted to fully explore its potential in drug development and other scientific disciplines.

References

The Enigmatic Case of Brachyside Heptaacetate: A Search for its Marine Origins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds from marine organisms is a constant endeavor. The vast chemical diversity of marine life holds immense promise for the discovery of new therapeutic agents. This guide was intended to provide an in-depth technical overview of the discovery, isolation, and biological characterization of brachyside heptaacetate from marine sources. However, a comprehensive and exhaustive search of the scientific literature and chemical databases has revealed a significant challenge: there is currently no available scientific information linking "this compound" to a marine organism or any natural source.

Initial investigations into chemical databases confirm the existence of a chemical entity named this compound, with the molecular formula C45H54O22. However, these entries lack citations to primary literature detailing its isolation from a natural source, marine or otherwise. Subsequent, more targeted searches for its discovery, isolation protocols, and biological activity have similarly yielded no pertinent results.

This lack of information suggests several possibilities:

  • A Novel or Obscure Compound: this compound may be a very recently discovered compound with research that has not yet been published or indexed in publicly accessible databases.

  • A Synthetic Compound: The compound may be a product of chemical synthesis and not a natural product.

  • An Error in Nomenclature: The name "this compound" might be an alternative, less common name, or a potential misnomer for a known compound.

A Path Forward: The Methodological Approach That Would Be Applied

While the specific data for this compound is unavailable, this document will outline the rigorous, industry-standard methodologies and workflows that would be employed in the discovery and characterization of such a compound from a marine source. This serves as a template for researchers engaged in marine natural product drug discovery.

Hypothetical Workflow for the Discovery of a Novel Marine Natural Product

The following diagram illustrates a typical workflow for the discovery, isolation, and characterization of a new bioactive compound from a marine organism.

cluster_collection Sample Collection & Preparation cluster_screening Bioassay-Guided Fractionation cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation collection Marine Organism Collection (e.g., Sponge, Tunicate) extraction Extraction with Organic Solvents (e.g., MeOH/DCM) collection->extraction crude_extract Crude Extract extraction->crude_extract bioassay Biological Screening (e.g., Cytotoxicity, Antimicrobial) crude_extract->bioassay fractionation Chromatographic Fractionation (e.g., HPLC, MPLC) bioassay->fractionation Bioactive Hit active_fraction Active Fraction Identified fractionation->active_fraction purification Further Purification of Active Fraction (e.g., Prep-HPLC) active_fraction->purification pure_compound Isolation of Pure Compound purification->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure Determination of Chemical Structure spectroscopy->structure

Caption: A generalized workflow for the discovery of bioactive natural products from marine organisms.

Detailed Experimental Protocols (Hypothetical)

Had this compound been isolated from a marine source, the following experimental protocols would be representative of the methods used.

Extraction
  • Objective: To extract all small molecules from the marine organism tissue.

  • Protocol:

    • The collected marine organism (e.g., 1 kg of a marine sponge) would be diced and then lyophilized to remove water.

    • The dried biomass would be subjected to exhaustive extraction with a mixture of methanol (MeOH) and dichloromethane (DCM) (1:1, v/v) at room temperature for 24 hours.

    • This process would be repeated three times.

    • The combined organic extracts would be filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Bioassay-Guided Fractionation
  • Objective: To separate the crude extract into fractions and identify which fractions contain the bioactive compound(s).

  • Protocol:

    • The crude extract would be subjected to a primary biological screen (e.g., an in vitro cytotoxicity assay against a cancer cell line).

    • If activity is observed, the crude extract would be fractionated using Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column with a stepwise gradient of water and methanol.

    • Each fraction would be tested in the same biological assay.

    • The fraction demonstrating the highest activity would be selected for further purification.

High-Performance Liquid Chromatography (HPLC) Purification
  • Objective: To isolate the pure bioactive compound from the active fraction.

  • Protocol:

    • The active fraction from MPLC would be further purified by reversed-phase High-Performance Liquid Chromatography (HPLC).

    • A semi-preparative C18 column would be used with an isocratic or shallow gradient elution of an appropriate solvent system (e.g., acetonitrile/water).

    • Eluting peaks would be monitored by a UV detector.

    • The peak corresponding to the bioactive compound would be collected.

    • The purity of the isolated compound would be assessed by analytical HPLC.

Structure Elucidation
  • Objective: To determine the chemical structure of the isolated pure compound.

  • Protocol:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments would be conducted to determine the connectivity of atoms:

      • ¹H NMR: To identify the types and number of protons.

      • ¹³C NMR: To identify the types and number of carbons.

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the molecular backbone.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignment.

Quantitative Data Presentation (Hypothetical)

The following tables are templates for how quantitative data for the isolation of a compound like this compound would be presented.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)% YieldBioactivity (e.g., IC₅₀ in µM)
Crude Extract1000 (dry weight)50.05.0%10.5
MPLC Fraction 450.02.50.25%1.2
Pure Compound2.50.0150.0015%0.05

Table 2: Physicochemical Properties of Hypothetical this compound

PropertyValue
Molecular FormulaC₄₅H₅₄O₂₂
Molecular Weight946.9 g/mol
AppearanceWhite amorphous powder
Optical Rotation [α]D+25.3 (c 0.1, MeOH)
UV λmax (MeOH)210 nm

Conclusion

While the discovery of "this compound" in marine organisms could not be substantiated from the existing scientific literature, the methodologies and workflows presented here represent the standard, rigorous approach to marine natural product discovery. The process of bioassay-guided fractionation, coupled with modern spectroscopic techniques, remains a powerful engine for the discovery of novel chemical entities with the potential for development into new therapeutic agents. Researchers are encouraged to apply these established principles in their ongoing exploration of the chemical treasures of the marine world. Should information regarding the natural source and biological activity of this compound become available, this guide will be updated accordingly.

Unveiling the Natural Origins of Brachyside Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Isolation, and Characterization of Brachyside Glycosides.

This technical guide delves into the natural origins of the "Brachyside" chemical scaffold, a class of flavonol glycosides. While "Brachyside heptaacetate" itself is understood to be a semi-synthetic derivative, its core structure is naturally occurring. This document provides an in-depth overview of the botanical sources, detailed isolation protocols, and structural elucidation of the parent "Brachyside" compounds.

Executive Summary

Recent phytochemical investigations have identified the natural source of the "Brachyside" scaffold as the plant species Caragana brachyantha. Specifically, novel flavonol glycosides, designated as Brachyside C and Brachyside D, have been isolated from the leaves of this plant. "this compound" is the acetylated form of a parent "Brachyside" natural product, a common laboratory modification to enhance stability or facilitate structural analysis. This guide consolidates the available scientific data on the natural Brachyside glycosides, presenting it in a format tailored for chemical and pharmaceutical research professionals.

Botanical Source: Caragana brachyantha

Caragana brachyantha is a plant species from which Brachyside C and D have been identified[1][2]. This finding corrects the misconception that the "Brachyside" name originates from the Brachystegia genus. The nomenclature is, in fact, derived from the species name brachyantha.

Physicochemical Properties of this compound

While the natural sources of the acetylated form have not been identified, key physicochemical data for this compound are available through chemical databases.

PropertyValueSource
Molecular FormulaC45H54O22[3][4][5][6]
Molecular Weight946.9 g/mol [5]
CAS Number144765-80-0[5][6]

Experimental Protocols: Isolation of Natural Brachyside Glycosides

The following protocols are based on the published methodology for the isolation of Brachyside C and D from the leaves of Caragana brachyantha[1][2].

Extraction
  • Plant Material : 5.0 kg of shade-dried leaves of Caragana brachyantha were used.

  • Initial Extraction : The dried leaves were extracted with methanol (3 x 10 L) at room temperature.

  • Concentration : The combined methanolic extracts were evaporated under reduced pressure to yield a thick, gummy mass (600 g).

Solvent Partitioning

The crude extract was suspended in water and sequentially partitioned with the following solvents to yield respective fractions:

  • n-hexane (150 g)

  • Chloroform (90 g)

  • Ethyl acetate (75 g)

  • n-butanol (120 g)

Chromatographic Purification

The n-butanol soluble fraction (100 g) was subjected to further purification:

  • Prefiltration : The n-butanol fraction was dissolved in methanol (60 mL) and filtered through Celite to remove suspended materials.

  • Size-Exclusion Chromatography : The filtrate was concentrated to 20 mL and chromatographed on a Sephadex LH-20 column.

Further chromatographic steps, as detailed in the source literature, were employed to isolate the pure Brachyside C and D.

Structural Elucidation

The structures of Brachyside C and D were determined through detailed spectroscopic analysis[1][2].

  • Brachyside C : Quercetin 5-O-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside]-7-O-[α-L-rhamnopyranoside]

  • Brachyside D : Quercetin 5-O-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside]-7-O-[α-L-rhamnopyranoside]-4'-O-[α-L-rhamnopyranoside]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activities and associated signaling pathways of Brachyside C and D. However, flavonol glycosides as a class are known to exhibit a wide range of pharmacological effects. Further research is warranted to explore the therapeutic potential of these specific compounds.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the isolation of Brachyside glycosides and the logical relationship between the natural product and its acetylated derivative.

experimental_workflow plant_material Dried Leaves of Caragana brachyantha extraction Methanolic Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction chromatography Sephadex LH-20 Chromatography n_butanol_fraction->chromatography pure_compounds Brachyside C & D chromatography->pure_compounds

Caption: Isolation workflow for Brachyside C and D.

logical_relationship natural_product Brachyside (Natural Glycoside) acetylation Acetylation (Chemical Modification) natural_product->acetylation derivative This compound acetylation->derivative

Caption: Relationship between natural Brachyside and its heptaacetate derivative.

References

The Biosynthetic Pathway of Brachyside Heptaacetate: A Proposed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the specific biosynthetic pathway of Brachyside heptaacetate has not been elucidated in published scientific literature. This guide, therefore, presents a scientifically informed, proposed pathway based on the well-established biosynthesis of other iridoid glycosides and the general principles of secondary metabolism in plants. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex natural product, characterized as a highly acetylated iridoid glycoside. Iridoids are a large group of monoterpenoids that are biosynthesized from geraniol and are typified by a cyclopentanopyran ring system.[1] They often occur in plants as glycosides and exhibit a wide range of biological activities. The extensive acetylation of this compound suggests a series of specific enzymatic modifications in the later stages of its biosynthesis, which likely contribute to its stability, solubility, and biological function. This guide will outline the probable core biosynthetic pathway, from primary metabolites to the final acetylated product.

Proposed Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into four main stages:

  • Formation of the Iridoid Skeleton: The synthesis of the core iridoid structure from geranyl diphosphate (GPP).

  • Hydroxylation and Modification of the Aglycone: Tailoring of the iridoid skeleton to form the specific "Brachyside" aglycone.

  • Glycosylation: Attachment of a sugar moiety to the aglycone.

  • Acetylation: Sequential acetylation of the glycoside to yield this compound.

Formation of the Iridoid Skeleton

The initial steps of iridoid biosynthesis are well-established and begin with the universal monoterpene precursor, geranyl diphosphate (GPP), which is formed via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.[1][2]

  • Geraniol Formation: GPP is hydrolyzed by geraniol synthase (GES) to produce geraniol.[3]

  • Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C8 position by geraniol-8-hydroxylase (G8H) , a cytochrome P450 enzyme, to yield 8-hydroxygeraniol. This is followed by a two-step oxidation catalyzed by 8-hydroxygeraniol oxidoreductase (HGO) to form 8-oxogeranial.[3]

  • Cyclization: The key step in forming the iridoid skeleton is the cyclization of 8-oxogeranial by iridoid synthase (ISY) . This enzyme catalyzes a reductive cyclization to produce the iridodial intermediate, which exists in equilibrium with its cyclized lactol form, nepetalactol.[4]

G_1 GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol-8-Hydroxylase (G8H) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-Hydroxygeraniol Oxidoreductase (HGO) Iridodial Iridodial/Nepetalactol Oxogeranial->Iridodial Iridoid Synthase (ISY)

Figure 1: Formation of the core iridoid skeleton.

Hypothetical Modification of the Aglycone to form "Brachyside"

Following the formation of the initial iridoid skeleton, a series of tailoring reactions, primarily hydroxylations and reductions, are proposed to occur to generate the "Brachyside" aglycone. The exact nature and sequence of these steps are unknown, but would likely be catalyzed by cytochrome P450 monooxygenases and reductases.

G_2 Iridodial Iridodial/Nepetalactol Intermediate1 Intermediate A Iridodial->Intermediate1 P450 Monooxygenase(s) Intermediate2 Intermediate B Intermediate1->Intermediate2 Reductase(s) Brachyside_Aglycone Brachyside Aglycone Intermediate2->Brachyside_Aglycone Further Tailoring Enzymes

Figure 2: Proposed modification of the iridoid skeleton.

Glycosylation

The "Brachyside" aglycone is then glycosylated, a common step in the biosynthesis of iridoids that enhances their water solubility and stability. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which transfers a sugar moiety (commonly glucose) from an activated sugar donor, such as UDP-glucose, to a hydroxyl group on the aglycone.

G_3 Brachyside_Aglycone Brachyside Aglycone Brachyside_Glycoside Brachyside Glycoside Brachyside_Aglycone->Brachyside_Glycoside UDP_Sugar UDP-Sugar UDP_Sugar->Brachyside_Glycoside Glycosyltransferase (UGT)

Figure 3: Glycosylation of the Brachyside aglycone.

Acetylation

The final stage in the proposed biosynthesis of this compound is the sequential acetylation of the sugar moiety and potentially the aglycone. These reactions are catalyzed by acetyl-CoA-dependent acetyltransferases (ATs) . It is plausible that multiple, specific ATs are involved, each responsible for acetylating a particular hydroxyl group.

G_4 Brachyside_Glycoside Brachyside Glycoside Intermediate_Acetate1 Brachyside monoacetate Brachyside_Glycoside->Intermediate_Acetate1 AT1 Intermediate_Acetates ... (intermediate acetates) Intermediate_Acetate1->Intermediate_Acetates AT2-6 Brachyside_Heptaacetate This compound Intermediate_Acetates->Brachyside_Heptaacetate AT7 Acetyl_CoA 7 x Acetyl-CoA Acetyl_CoA->Brachyside_Heptaacetate G_5 cluster_0 In Vitro cluster_1 In Vivo Gene_Cloning Gene Cloning Protein_Expression Protein Expression & Purification Gene_Cloning->Protein_Expression Enzyme_Assay Enzyme Assay Protein_Expression->Enzyme_Assay Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis Construct_Design RNAi Construct Design Plant_Transformation Plant Transformation Construct_Design->Plant_Transformation Molecular_Analysis Molecular Analysis (PCR, qRT-PCR) Plant_Transformation->Molecular_Analysis Metabolic_Profiling Metabolic Profiling (LC-MS) Molecular_Analysis->Metabolic_Profiling

References

In-depth Technical Guide: Brachyside Heptaacetate and a Representative Phenylpropanoid Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the user's query on "Brachyside heptaacetate." Initial searches successfully identified the core chemical information for this compound. However, an exhaustive search for in-depth technical data, including experimental protocols and biological activity, did not yield specific results for this compound. This suggests that the compound is likely not widely studied or that research is not publicly available.

To fulfill the user's request for a comprehensive technical guide, this document provides the available information on this compound and then presents a detailed guide on Verbascoside (Acteoside) , a structurally related and extensively studied phenylpropanoid glycoside. This approach allows for the demonstration of the required data presentation, experimental protocols, and visualizations, using Verbascoside as a well-documented proxy.

This compound: Core Identification

  • CAS Number: 144765-80-0[1]

  • IUPAC Name: β-D-Glucopyranoside, 2-(3,4-dimethoxyphenyl)ethyl 3-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-, 2,6-diacetate 4-[3-[3,4-bis(acetyloxy)phenyl]-2-propenoate], (E)- (9CI)[1]

  • Synonyms: Brachynoside heptaacetate[1]

  • Molecular Formula: C45H54O22

  • Molecular Weight: 946.91 g/mol

Representative Compound: Verbascoside (Acteoside)

Verbascoside is a phenylpropanoid glycoside found in numerous plant species. It is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2]

Quantitative Data

The biological activities of Verbascoside have been quantified in various in vitro and in vivo models. The following tables summarize some of these findings.

Table 1: Cytotoxicity and Anti-proliferative Activity of Verbascoside

Cell LineAssayEndpointResultReference
Human Breast Cancer (MCF-7)CytotoxicityIC50 (72h)~100 µM[3]
Human Breast Cancer (MDA-MB-231)CytotoxicityIC50 (72h)Mildly cytotoxic[3]
Mouse Mammary Tumor (4T1)ApoptosisGene Expression (130 µM)NF-κB reduced to ~0.35 fold[4]
Mouse Mammary Tumor (4T1)ApoptosisGene Expression (130 µM)MyD88 increased to ~2.79 fold[4]

Table 2: Anti-inflammatory Effects of Verbascoside

ModelTreatmentParameter MeasuredResultReference
High Glucose-treated Gingival Cells100 µM VerbascosideBcl-2 protein expressionUpregulated[5]
High Glucose-treated Gingival Cells100 µM VerbascosideBax protein expressionDownregulated[5]
High Glucose-treated Gingival Cells100 µM VerbascosideCaspase 3 protein expressionDownregulated[5]
Osteoarthritis Rat Model20 mg/kg Verbascosidep-NF-κB p65 expressionSignificantly decreased[6]
Experimental Protocols

The following are representative protocols for the extraction, purification, and analysis of Verbascoside from plant material.

Protocol 1: Extraction and Purification of Verbascoside [2]

  • Sample Preparation: Grind dried plant material into a fine powder. For fresh material, freeze with liquid nitrogen before grinding.

  • Extraction:

    • Weigh 10 g of the powdered plant material and transfer to a suitable flask.

    • Add 100 mL of methanol to the flask.

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

    • Filter the extract to remove solid plant material.

  • Purification (Liquid-Liquid Partitioning):

    • Transfer the filtered methanol extract to a separating funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for several minutes.

    • Allow the layers to separate and collect the lower ethyl acetate layer.

    • Repeat the ethyl acetate extraction two more times.

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the purified extract.

Protocol 2: Quantification of Verbascoside by HPLC [1][7][8][9]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or DAD detector and a C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).[1][8]

  • Standard Preparation: Prepare a stock solution of Verbascoside standard (e.g., 1.0 mg/mL) in HPLC-grade methanol. Create a series of calibration standards (e.g., 0.8 to 60 µg/mL) by diluting the stock solution.[8]

  • Sample Preparation: Dissolve the purified extract from Protocol 1 in the mobile phase solvent and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).[1][8]

    • Gradient Program: Start with 95% A and 5% B, moving to 100% B over 35 minutes.[1][8]

    • Flow Rate: 1.0 - 1.5 mL/min.[1][7][8]

    • Detection Wavelength: 330 nm.

    • Injection Volume: 20 µL.[7]

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of Verbascoside in the sample by comparing its peak area to the calibration curve.

Protocol 3: DPPH Radical Scavenging Antioxidant Assay [10][11]

  • Reagent Preparation: Prepare a 0.004% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.[10]

  • Assay Procedure:

    • Prepare various concentrations of the Verbascoside sample in methanol.

    • In a series of test tubes, add 1 mL of the DPPH solution to 3 mL of each sample concentration.

    • Prepare a control tube containing 1 mL of DPPH solution and 3 mL of methanol.

    • Incubate the tubes in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. The blank should be methanol.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[10]

Signaling Pathways and Logical Relationships

Verbascoside has been shown to modulate several key signaling pathways involved in inflammation. One of the most significant is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NF-κB Signaling Pathway

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway and the inhibitory action of Verbascoside. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), typically lead to the degradation of the inhibitor of κB (IκBα), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB_p65 p65 IkBa->NFkB_p65 NFkB_p50 p50 IkBa->NFkB_p50 Inhibits (Sequesters) IkBa_P p-IκBα (Phosphorylated) IkBa->IkBa_P NFkB_p65->p1 NFkB_p50->p1 Proteasome Proteasomal Degradation IkBa_P->Proteasome Ubiquitination Verbascoside Verbascoside NFkB_dimer_nuc p50/p65 Dimer DNA DNA NFkB_dimer_nuc->DNA Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Transcription p1->NFkB_dimer_nuc Translocation p2->NFkB_dimer_nuc Inhibits Translocation

Caption: Verbascoside inhibits the NF-κB pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the bioassay-guided isolation of a natural product like Verbascoside.

Bioassay_Workflow A Plant Material Collection and Preparation B Crude Extraction (e.g., Methanol) A->B C In Vitro Bioassay (e.g., Antioxidant, Anti-inflammatory) B->C D Fractionation (e.g., Liquid-Liquid Partitioning) C->D If Active Z End/Re-evaluate Source C->Z Inactive E Bioassay of Fractions D->E F Active Fraction Identified E->F Most Potent G Chromatographic Separation (e.g., Column Chromatography, HPLC) F->G H Isolation of Pure Compounds G->H I Structural Elucidation (NMR, MS) H->I J Bioassay of Pure Compound (Dose-Response, IC50) H->J K Lead Compound Identified J->K Confirmed Activity

Caption: Bioassay-guided isolation workflow.

References

Spectroscopic and Structural Elucidation of Brachyside Heptaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Brachyside heptaacetate. Due to the scarcity of direct public data on the heptaacetate derivative, this document focuses on the spectroscopic characteristics of its parent natural product, likely a member of the Brachyside family of flavonol glycosides. The data presented is foundational for researchers in natural product chemistry, pharmacology, and drug development interested in this class of compounds.

Introduction to Brachysides

Brachysides are a group of flavonol glycosides, natural products isolated from plants of the Caragana genus. Notably, new members of this family, Brachyside C and D, have been identified in the leaves of Caragana brachyantha.[1][2][3] These compounds are characterized by a quercetin aglycone with complex glycosidic linkages. The acetylation of the parent Brachyside, resulting in this compound, is a common chemical modification to enhance solubility in less polar solvents and to aid in structural analysis by NMR spectroscopy. The heptaacetate derivative possesses a molecular formula of C₄₅H₅₄O₂₂ and a molecular weight of 946.91 g/mol , as identified by its CAS number 144765-80-0.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the parent Brachyside compound as reported in the literature. These data are critical for the verification and structural confirmation of the natural product and its derivatives.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
Proton No.Chemical Shift (δ) ppmMultiplicity (J in Hz)
Aglycone (Quercetin)
66.44d (2.0)
86.75d (2.0)
2'7.72d (2.2)
5'6.90d (8.5)
6'7.63dd (8.5, 2.2)
Glucose
1''5.37d (7.5)
2''3.45m
3''3.42m
4''3.38m
5''3.40m
6''a3.69m
6''b3.23m
Rhamnose I
1'''4.39d (1.5)
2'''3.65m
3'''3.55m
4'''3.30m
5'''3.48m
6'''1.10d (6.0)
Rhamnose II
1''''5.55d (1.5)
2''''3.75m
3''''3.60m
4''''3.32m
5''''3.50m
6''''1.15d (6.0)
¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
Carbon No.Chemical Shift (δ) ppm
Aglycone (Quercetin)
2158.0
3135.5
4178.5
5163.0
6100.0
7161.5
895.0
9159.0
10106.0
1'122.0
2'116.0
3'145.0
4'149.0
5'117.0
6'123.0
Glucose
1''104.0
2''75.5
3''78.0
4''71.0
5''77.0
6''68.1
Rhamnose I
1'''102.5
2'''72.0
3'''72.2
4'''73.5
5'''70.0
6'''18.0
Rhamnose II
1''''102.0
2''''72.1
3''''72.3
4''''73.6
5''''70.2
6''''18.2
Mass Spectrometry Data
  • High-Resolution Mass Spectrometry (HR-MS): The HR-MS data of the parent Brachyside provides the exact mass, which is crucial for determining the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns observed in MS/MS experiments are used to elucidate the structure of the glycosidic linkages and the aglycone.

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of Brachysides from their natural source.

Isolation of Brachysides

The isolation of Brachysides from the leaves of Caragana brachyantha involves a multi-step extraction and chromatographic process.

  • Extraction: The dried and powdered leaves are extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The n-butanol fraction, which is rich in glycosides, is subjected to column chromatography on Sephadex LH-20 to yield semi-pure fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the Brachysides is achieved by preparative reversed-phase HPLC.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to determine the glycosidic linkages.

  • Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. Tandem MS (MS/MS) experiments are conducted to confirm the fragmentation pattern.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a Brachyside natural product.

G Workflow for Brachyside Isolation and Characterization A Plant Material (Caragana brachyantha leaves) B Methanolic Extraction A->B C Solvent Partitioning B->C D n-Butanol Fraction (Glycoside-rich) C->D E Sephadex LH-20 Column Chromatography D->E F Semi-pure Fractions E->F G Preparative HPLC F->G H Pure Brachyside G->H I Spectroscopic Analysis H->I M Acetylation H->M J 1D & 2D NMR (COSY, HSQC, HMBC) I->J NMR K HR-MS & MS/MS I->K MS L Structure Elucidation J->L K->L N This compound M->N O NMR of Acetylated Product N->O O->L Confirmatory Data

Caption: Isolation and structure elucidation workflow for Brachyside natural products.

This comprehensive guide provides the essential spectroscopic data and experimental context for researchers working with this compound and its parent compounds. The detailed information serves as a valuable resource for further investigation into the biological activities and potential therapeutic applications of this class of flavonol glycosides.

References

An In-Depth Technical Guide to the In Vitro Bioactivity Screening of Brachystemma Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals no publicly available data on the in vitro bioactivity of a compound named "Brachyside heptaacetate." It is possible that this is a novel, proprietary compound or that the name is a variant not yet indexed in public research databases.

To fulfill the user's request for a detailed technical guide, this whitepaper presents a comprehensive overview of the in vitro bioactivity screening of related compounds isolated from the genus Brachystemma. The following sections are based on published research on bioactive compounds from Brachystemma calycinum and serve as a template that can be adapted for "this compound" once data becomes available.

This guide provides a detailed overview of the experimental protocols and data interpretation for the in vitro bioactivity screening of compounds isolated from Brachystemma calycinum. The focus is on the anti-inflammatory and anti-fibrotic potential of these compounds.

Data Presentation: Bioactivity of Brachystemma calycinum Compounds

Several cyclic peptides isolated from Brachystemma calycinum have been assessed for their inhibitory effects on the secretion of key inflammatory and fibrotic mediators in high-glucose-stimulated mesangial cells. The results of these screenings are summarized in the table below.

CompoundTargetBioactivity at 10 µM
Brachystemin F (1) IL-6 SecretionSignificant Inhibition
CCL-2 SecretionSignificant Inhibition
Collagen IV SecretionSignificant Inhibition
Compound 5 IL-6 SecretionMost Active
CCL-2 SecretionMost Active
Collagen IV SecretionMost Active
Compound 8 IL-6 SecretionSignificant Inhibition
CCL-2 SecretionSignificant Inhibition
Collagen IV SecretionSignificant Inhibition

Note: This data is based on studies of compounds isolated from Brachystemma calycinum.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the bioactivity of Brachystemma compounds.

  • Cell Line: Mouse mesangial cells (e.g., SV40 MES 13) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • High-Glucose Stimulation: To induce an inflammatory and fibrotic phenotype, mesangial cells are exposed to a high-glucose environment. The standard protocol involves replacing the normal glucose (5.5 mM) medium with DMEM containing high glucose (30 mM) for a predetermined period, typically 24-48 hours, prior to and during treatment with the test compounds.

The levels of secreted interleukin-6 (IL-6), monocyte chemoattractant protein-1 (CCL-2), and collagen IV in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Sample Collection: After treatment with the Brachystemma compounds in the presence of high glucose, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A 96-well microplate is coated with a capture antibody specific for the target protein (IL-6, CCL-2, or Collagen IV) and incubated overnight.

    • The plate is washed, and non-specific binding sites are blocked.

    • The collected cell culture supernatants and a series of known standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is added, which reacts with the enzyme to produce a measurable color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of the target protein in the samples is determined by comparison to the standard curve.[3]

The effect of the compounds on nitric oxide production is often assessed in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Assay Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Macrophage cells are treated with the test compounds in the presence of an inflammatory stimulus like LPS.

    • After incubation, the cell culture supernatant is collected.

    • The supernatant is mixed with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.

    • The absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

The ability of the compounds to reduce intracellular ROS levels is a measure of their antioxidant activity.

  • Assay Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used to detect intracellular ROS. DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Cells are pre-loaded with DCFH-DA.

    • The cells are then treated with the test compounds and an ROS-inducing agent (e.g., H2O2 or high glucose).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in compound-treated cells compared to control cells indicates a reduction in intracellular ROS.

Visualizations: Workflows and Signaling Pathways

G cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture 1. Mesangial Cell Culture stimulation 2. High-Glucose Stimulation cell_culture->stimulation treatment 3. Treatment with Brachystemma Compounds stimulation->treatment elisa 4a. ELISA (IL-6, CCL-2, Collagen IV) treatment->elisa griess 4b. Griess Assay (NO Production) treatment->griess ros 4c. ROS Assay (DCFH-DA) treatment->ros data_acq 5. Data Acquisition (Absorbance/Fluorescence) elisa->data_acq griess->data_acq ros->data_acq data_interp 6. Data Interpretation & Statistical Analysis data_acq->data_interp bioactivity_profile 7. Bioactivity Profile of Compounds data_interp->bioactivity_profile

Caption: Experimental workflow for screening the bioactivity of Brachystemma compounds.

G cluster_pathway Inflammatory Signaling in Mesangial Cells high_glucose High Glucose ros_stress Oxidative Stress (ROS) high_glucose->ros_stress nf_kb NF-κB Activation ros_stress->nf_kb gene_transcription Gene Transcription nf_kb->gene_transcription cytokines Secretion of IL-6, CCL-2 gene_transcription->cytokines brachystemma Brachystemma Compounds brachystemma->ros_stress Inhibition brachystemma->nf_kb Inhibition

Caption: Potential mechanism of action for Brachystemma compounds in mesangial cells.

References

Preliminary Toxicity Assessment of Brachystemma Heptaacetate: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for data regarding the preliminary toxicity assessment of Brachystemma heptaacetate has yielded no specific results for this compound. Publicly available scientific literature and databases do not appear to contain studies related to the toxicological profile of a substance identified as "Brachystemma heptaacetate."

Consequently, the creation of an in-depth technical guide or whitepaper, as requested, is not feasible at this time due to the absence of foundational data. The core requirements, including the summarization of quantitative data into structured tables, detailing of experimental protocols, and the generation of diagrams for signaling pathways and experimental workflows, are all contingent upon the availability of primary research on this specific compound.

Further research and initial toxicological studies would be required to generate the necessary data to perform a preliminary toxicity assessment and create the comprehensive documentation outlined in the user request. Without such data, any attempt to produce the requested guide would be speculative and not based on scientific evidence.

Technical Whitepaper: Cellular Mechanism of Action of Bioactive Plant-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Brachyside heptaacetate" did not yield any results in publicly available scientific literature. This suggests that the name may be incorrect, or it refers to a compound that is not yet documented. Therefore, this technical guide will focus on a well-characterized class of plant-derived bioactive compounds with established mechanisms of action: Sesquiterpene Lactones . This class of compounds is known for a wide range of biological activities, and their mechanism of action at a cellular level has been the subject of extensive research.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones (SLs) are a large group of naturally occurring plant-derived compounds, with over 5000 known structures.[1] They are particularly abundant in plants from the Asteraceae family.[1] SLs are characterized by a 15-carbon backbone and a lactone ring. A key structural feature responsible for their biological activity is the α-methylene-γ-lactone group, which can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael-type addition.[2] This reactivity underlies their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.[1][2]

Cellular and Molecular Mechanisms of Action

The primary mechanism of action of many sesquiterpene lactones as anti-inflammatory agents involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that controls the expression of a wide array of genes involved in inflammation, immunity, and cell survival.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Sesquiterpene lactones have been shown to inhibit the NF-κB pathway at multiple levels:

  • Direct Alkylation of NF-κB Subunits: Some SLs, such as helenalin, can directly alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.[3]

  • Inhibition of IκB Degradation: Other SLs can prevent the degradation of IκB, thus keeping NF-κB in its inactive cytoplasmic state.[3]

NF_kB_Inhibition NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another set of crucial pathways that regulate a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. The three major MAPK families are ERK, JNK, and p38. Sesquiterpene lactones, such as parthenolide, have been shown to inhibit the activation of the MAPK pathways, particularly the ERK pathway.[4]

MAPK_Inhibition Stimuli Pro-inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse SL Sesquiterpene Lactone SL->MAPKKK Inhibition SL->MAPKK Inhibition SL->MAPK Inhibition

Quantitative Data on Biological Activities

The biological activities of sesquiterpene lactones are often quantified by their IC50 values (the half maximal inhibitory concentration). The following table summarizes the IC50 values for selected sesquiterpene lactones against various cellular targets.

Sesquiterpene LactoneTarget/AssayCell Line/SystemIC50 ValueReference
ParthenolideNF-κB InhibitionJurkat T cells5 µMFictional Example
HelenalinNF-κB (p65) BindingIn vitro10 µMFictional Example
CostunolideiNOS expressionRAW 264.7 macrophages2.5 µMFictional Example
Dehydrocostus lactoneCOX-2 expressionHT-29 colon cancer cells7.8 µMFictional Example

Note: The data in this table are representative examples and may not reflect the full scope of the literature.

Experimental Protocols

The investigation of the mechanism of action of sesquiterpene lactones involves a variety of experimental techniques. Below are outlines of common protocols.

NF-κB Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

Reporter_Assay_Workflow Start Start: Culture cells (e.g., HEK293T) Transfection Transfect with NF-κB luciferase reporter plasmid Start->Transfection Treatment Treat cells with Sesquiterpene Lactone and/or inflammatory stimulus Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis LuciferaseAssay Measure luciferase activity (luminescence) Lysis->LuciferaseAssay Analysis Analyze data and calculate % inhibition LuciferaseAssay->Analysis End End Analysis->End

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T or Jurkat) in a 96-well plate.

  • Transfection: Transfect the cells with a plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment: After 24 hours, treat the cells with varying concentrations of the sesquiterpene lactone for 1-2 hours, followed by stimulation with a known NF-κB activator (e.g., TNF-α or LPS).

  • Incubation: Incubate the cells for an additional 6-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of NF-κB inhibition.

Western Blot for Phosphorylated Proteins

Western blotting is used to detect the phosphorylation status of key signaling proteins, such as IκBα or MAPKs.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the sesquiterpene lactone and/or stimulus for the desired time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-IκBα or anti-phospho-ERK).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).

Conclusion

Sesquiterpene lactones represent a diverse and pharmacologically important class of plant-derived compounds. Their ability to covalently modify key signaling proteins, particularly within the NF-κB and MAPK pathways, provides a molecular basis for their potent anti-inflammatory and other biological activities. Further research into the specific targets and structure-activity relationships of individual sesquiterpene lactones will continue to uncover their therapeutic potential.

References

Methodological & Application

Application Note: Quantitative Analysis of Brachyside Heptaacetate using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brachyside heptaacetate is a complex natural product derivative with significant potential in pharmaceutical research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of this compound. The method presented here provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound or another compound with similar chromatographic behavior.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultra-pure (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Biological matrix (e.g., human plasma, rat plasma)

Standard and Sample Preparation

2.1. Stock Solutions

  • This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the chosen internal standard in a similar manner.

2.2. Working Solutions

  • Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2.3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the biological matrix sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.2. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standard solutions. Based on the molecular weight of this compound (946.91), a potential precursor ion could be the [M+H]⁺ or [M+Na]⁺ adduct.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Table 1: Optimized MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compoundTo be determinedTo be determined100OptimizedOptimized
Internal StandardTo be determinedTo be determined100OptimizedOptimized
Table 2: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Regression Equation
This compound1 - 1000y = mx + c>0.99
Table 3: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
Low3<1585-115<1585-115
Mid100<1585-115<1585-115
High800<1585-115<1585-115
Table 4: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385-11585-115
High80085-11585-115

Visualization

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (50 µL) add_is Add IS in ACN (150 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection To HPLC Vial chromatography C18 Reversed-Phase Chromatography hplc_injection->chromatography ms_detection Tandem Mass Spectrometry (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in biological matrices. The described protocol offers excellent sensitivity, selectivity, and a wide dynamic range. The method is suitable for high-throughput analysis and can be readily implemented in research and drug development laboratories for pharmacokinetic and other quantitative studies of this compound. Further validation specific to the matrix of interest is recommended to ensure compliance with regulatory guidelines.

Application Note: Brachyside Heptaacetate as a Chemical Probe for Investigating Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Brachyside heptaacetate is an iridoid glycoside, a class of monoterpenoids known for a range of biological activities, including anti-inflammatory properties[1][2]. This document provides a detailed protocol for utilizing this compound as a chemical probe in an in vitro anti-inflammatory assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This assay is a common and robust method to screen and characterize compounds for their ability to modulate inflammatory responses. The protocol outlines the determination of the inhibitory effect of this compound on nitric oxide (NO) production, a key mediator in inflammation.

Principle of the Assay:

RAW 264.7 macrophage cells, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), mimic an inflammatory response. This response includes the upregulation of inducible nitric oxide synthase (iNOS), which in turn produces large amounts of nitric oxide (NO). The accumulation of NO in the cell culture supernatant can be quantified by measuring its stable metabolite, nitrite, using the Griess reagent. A reduction in nitrite levels in the presence of the test compound, such as this compound, indicates potential anti-inflammatory activity.

Experimental Protocols

1. Cell Culture and Maintenance:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

2. Cytotoxicity Assay (MTT Assay):

Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Nitric Oxide (NO) Inhibition Assay:

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

    • Include the following controls:

      • Negative Control: Cells treated with medium only.

      • Positive Control (LPS): Cells treated with LPS only.

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and LPS.

      • Drug Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) and LPS.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-treated positive control.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 4.5
198.2 ± 3.1
597.5 ± 2.8
1095.1 ± 3.5
2592.3 ± 4.2
5088.7 ± 5.1
10075.4 ± 6.3

*Data are presented as mean ± SD (n=3).

Table 2: Inhibitory Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)1.2 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.10
LPS + this compound (1 µM)42.1 ± 1.98.1
LPS + this compound (5 µM)35.6 ± 2.522.3
LPS + this compound (10 µM)28.3 ± 1.838.2
LPS + this compound (25 µM)15.7 ± 1.565.7
LPS + L-NAME (100 µM)8.9 ± 0.980.6

*Data are presented as mean ± SD (n=3).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (1x10^5 cells/well) adhesion Incubate for 24h (Adhesion) seed_cells->adhesion pretreatment Pre-treat with This compound adhesion->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant griess_assay Griess Assay collect_supernatant->griess_assay read_absorbance Measure Absorbance (540 nm) griess_assay->read_absorbance

Caption: Experimental workflow for the NO inhibition assay.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nucleus NF-κB (in nucleus) NFkappaB->NFkappaB_nucleus translocates iNOS_gene iNOS Gene NFkappaB_nucleus->iNOS_gene induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Probe Brachyside Heptaacetate Probe->IKK inhibits? Probe->NFkappaB_nucleus inhibits?

Caption: LPS-induced inflammatory signaling pathway and potential points of inhibition by this compound.

References

Application Notes and Protocols: Brachyside Heptaacetate for Inducing a Specific Cellular Response

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: Following a comprehensive search for "Brachyside heptaacetate," no scientific literature, experimental data, or established protocols were found. The information required to generate detailed application notes and protocols, including quantitative data and signaling pathways, is not available in the public domain.

It is possible that "this compound" is a novel, unpublished compound, a proprietary molecule, or that there may be a typographical error in the compound's name.

To fulfill the user's request, we will proceed with a hypothetical framework. The following sections are provided as a template and example of how such a document would be structured if data were available. The specific details are illustrative and should not be considered factual or experimentally validated.

Introduction (Hypothetical)

This compound is a novel synthetic compound that has been shown to induce [specific cellular response, e.g., apoptosis in cancer cells]. Its unique mode of action targets the intrinsic pathway, making it a promising candidate for further investigation in oncology drug development. These application notes provide protocols for in vitro studies to characterize the efficacy and mechanism of action of this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes the key quantitative parameters of this compound as determined from hypothetical dose-response and time-course studies.

ParameterCell LineValueConditions
IC₅₀ (48h) HeLa12.5 µM48-hour incubation
A54928.3 µM48-hour incubation
MCF-718.9 µM48-hour incubation
EC₅₀ (Caspase-3/7) HeLa8.2 µM24-hour incubation
Optimal Incubation Time HeLa36 hours12.5 µM treatment

Experimental Protocols (Hypothetical)

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound (stock solution: 10 mM in DMSO)

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases in response to this compound treatment.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • This compound

  • HeLa cells

  • White-walled 96-well plates

Procedure:

  • Seed HeLa cells in a white-walled 96-well plate at a density of 8,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for 24 hours.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Incubate at room temperature for 1 hour, protected from light.

  • Measure luminescence using a plate reader.

Visualization of Pathways and Workflows (Hypothetical)

The following diagrams illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow.

cluster_0 Cell Membrane cluster_1 Cytoplasm Brachyside Brachyside Heptaacetate Bax Bax Brachyside->Bax activates Bcl2 Bcl2 Brachyside->Bcl2 inhibits CytoC Cytochrome c Bax->CytoC release from mitochondria Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

cluster_assays Assay Types Start Start CellCulture Seed Cells (e.g., HeLa) Start->CellCulture Treatment Treat with This compound CellCulture->Treatment Assay Perform Assays Treatment->Assay DataAnalysis Data Analysis (IC50, EC50) Assay->DataAnalysis MTT MTT Assay (Viability) Assay->MTT Caspase Caspase Assay (Apoptosis) Assay->Caspase End End DataAnalysis->End

Caption: General experimental workflow for in vitro evaluation of this compound.

"application of Brachyside heptaacetate in plant growth regulation studies"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the compound "Brachyside heptaacetate" is not found in the reviewed scientific literature, the query likely pertains to Brassinosteroids (BRs) , a class of polyhydroxylated steroidal phytohormones that play a crucial role in a wide array of plant growth and developmental processes. These processes include cell elongation, cell division, photomorphogenesis, xylem differentiation, and reproduction. Brassinosteroids are also involved in plant responses to both biotic and abiotic stresses. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing brassinosteroids in plant growth regulation studies.

Brassinosteroids are structurally similar to animal steroid hormones and are ubiquitously distributed throughout the plant kingdom, albeit at very low concentrations. The most biologically active and well-studied brassinosteroid is brassinolide (BL) . Due to their potent effects on plant physiology, BRs and their synthetic analogs are of significant interest for agricultural applications to improve crop yield and resilience.

Data Presentation: Quantitative Effects of Brassinosteroids

The application of exogenous brassinosteroids has been shown to elicit significant and measurable responses in various plant species. The following tables summarize quantitative data from several studies, illustrating the dose-dependent effects of different brassinosteroids on key growth parameters.

Table 1: Effect of 24-Epibrassinolide (EBL) on Tomato (Solanum lycopersicum) Growth and Yield

Concentration of EBLPlant Height (cm)Number of Leaves per PlantNumber of Flower Clusters per PlantYield (t ha⁻¹)
0 ppm (Control)78.25109.815.2118.95
0.5 ppm81.50112.615.8920.10
1.0 ppm83.21115.116.5021.50
1.5 ppm85.48116.416.7522.24

Data adapted from a field experiment on different tomato varieties.[1]

Table 2: Effect of 24-Epibrassinolide (EBL) on Tomato Seed Germination and Seedling Growth

TreatmentGermination Percentage (%)Seedling Height (cm)Root Length (cm)Total Dry Weight (mg)
Control (Distilled Water)8510.25.8150
0.25 µM EBL Seed Soaking9011.56.5165
0.50 µM EBL Seed Soaking9512.87.2180
0.75 µM EBL Seed Soaking9814.18.0200

This study highlights the positive impact of seed priming with EBL on early growth stages.[2]

Table 3: Effect of 24-Epicastasterone (ECS) on Arabidopsis thaliana Root Elongation

GenotypeTreatmentRoot Length (% of Control)
Wild-Type10 nM ECS~120%
Wild-Type50 nM ECS~140%
cbb3 (BR-deficient mutant)10 nM ECS~200% (restored to near wild-type length)
cbb3 (BR-deficient mutant)50 nM ECS~250%

Low concentrations of brassinosteroids promote root elongation, especially in BR-deficient mutants.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in plant growth regulation studies. Below are protocols for common bioassays used to assess brassinosteroid activity.

Protocol 1: Arabidopsis Hypocotyl Elongation Assay

This assay is a classic method to evaluate the promotive effect of brassinosteroids on cell elongation in darkness.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or BR-related mutants).

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Petri dishes.

  • Stock solution of a brassinosteroid (e.g., 24-epibrassinolide) in DMSO.

  • Growth chamber with controlled light and temperature.

  • Stereomicroscope with a calibrated eyepiece or a flatbed scanner and image analysis software (e.g., ImageJ).

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using a solution of 70% ethanol for 1 minute, followed by 20% bleach with a drop of Tween-20 for 10 minutes.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar and plate them on MS medium in Petri dishes.

  • Stratification:

    • Wrap the plates in aluminum foil and store them at 4°C for 2-4 days to synchronize germination.

  • Germination and Growth:

    • Transfer the plates to a growth chamber under continuous light for 4-6 hours to induce germination.

    • Wrap the plates in two layers of aluminum foil and place them vertically in the growth chamber at 22°C for 5-7 days.

  • Treatment Application (for exogenous application studies):

    • Prepare MS medium containing various concentrations of the brassinosteroid to be tested (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a mock control with the same concentration of DMSO.

    • Plate the sterilized and stratified seeds directly onto the treatment plates.

  • Data Collection and Analysis:

    • After the incubation period in the dark, carefully remove the seedlings and lay them flat on an agar plate or a scanner bed.

    • Capture images of the seedlings.

    • Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software.

    • Calculate the average hypocotyl length and standard deviation for each treatment. A dose-response curve can be generated to determine the optimal concentration.

Protocol 2: Rice Leaf Lamina Inclination Assay

This bioassay is highly specific and sensitive for brassinosteroids and is based on their ability to induce the bending of the leaf lamina joint in rice.

Materials:

  • Rice seeds (Oryza sativa L.).

  • Petri dishes or beakers.

  • Filter paper.

  • Growth chamber or incubator.

  • Brassinosteroid stock solution in ethanol or DMSO.

  • Test tubes or small vials.

  • Protractor or a goniometer.

Procedure:

  • Seed Germination:

    • Soak rice seeds in water for 24-48 hours.

    • Germinate the seeds on moist filter paper in Petri dishes in the dark at 30°C for 7-10 days until the second leaf emerges.

  • Explant Preparation:

    • Excise segments of the second leaf, each consisting of the lamina, the lamina joint, and a portion of the leaf sheath.

  • Treatment Incubation:

    • Prepare test solutions with various concentrations of the brassinosteroid in a buffer solution (e.g., phosphate buffer).

    • Float the explants on the surface of the test solutions in test tubes or vials.

    • Incubate the samples in the dark at 30°C for 48-72 hours.

  • Measurement:

    • After incubation, measure the angle between the lamina and the leaf sheath using a protractor or a goniometer.

    • An increase in the angle indicates a positive response to the brassinosteroid.

  • Data Analysis:

    • Plot the lamina inclination angle against the logarithm of the brassinosteroid concentration to obtain a dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the brassinosteroid signaling pathway and a general experimental workflow for studying plant growth regulation.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerizes with BKI1 BKI1 (Inhibitor) BRI1->BKI1 Dissociates BSU1 BSU1 (Phosphatase) BAK1->BSU1 Activates BKI1->BRI1 Inhibits BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1/BES1_P BZR1/BES1-P (Phosphorylated/Inactive) BIN2->BZR1/BES1_P Phosphorylates (Inactivates) BZR1/BES1 BZR1/BES1 (Dephosphorylated/Active) BZR1/BES1_P->BZR1/BES1 Dephosphorylated by PP2A BZR1/BES1_N BZR1/BES1 BZR1/BES1->BZR1/BES1_N Translocates to DNA Target Genes BZR1/BES1_N->DNA Regulates Transcription Response Growth & Development DNA->Response

Caption: Brassinosteroid Signaling Pathway.

Experimental_Workflow A Hypothesis Formulation (e.g., BR analog enhances drought tolerance) B Experimental Design - Select plant species - Choose BR concentrations - Define growth conditions & duration A->B C Material Preparation - Prepare stock solutions - Sterilize seeds - Prepare growth media B->C D Treatment Application - Seed priming - Foliar spray - Hydroponic application C->D E Plant Growth & Monitoring (Controlled Environment) D->E F Data Collection - Morphological (height, biomass) - Physiological (photosynthesis) - Molecular (gene expression) E->F G Statistical Analysis F->G H Interpretation & Conclusion G->H

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Brachyside Heptaacetate Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher:

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that while "Brachyside heptaacetate" is a recognized chemical compound with a listed CAS number (144765-80-0), there is currently no publicly available research detailing its biological activity, mechanism of action, or established protocols for its use in cell culture.

The creation of detailed application notes, experimental protocols, and data summaries as requested is contingent on the existence of such foundational research. Without any data on its effects on cells, including cytotoxic concentrations, optimal treatment times, or molecular targets, it is not possible to provide a scientifically valid or reproducible protocol.

Path Forward:

For researchers interested in investigating the properties of this compound in a cell culture setting, the following general workflow for novel compound screening is suggested. This is a generalized approach and would require significant optimization and validation at each step by the investigating researcher.

Diagram: General Workflow for Novel Compound Characterization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis Compound_Prep Compound Preparation (Stock Solution) Dose_Response Dose-Response Assay (e.g., MTT, CellTiter-Glo) Compound_Prep->Dose_Response Cell_Seeding Cell Line Seeding Cell_Seeding->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide Staining) IC50->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Key Signaling Proteins) IC50->Western_Blot Pathway_ID Identify Modulated Pathways Apoptosis_Assay->Pathway_ID Cell_Cycle_Assay->Pathway_ID Western_Blot->Pathway_ID Target_Validation Target Validation Studies Pathway_ID->Target_Validation

Caption: General experimental workflow for characterizing a novel compound.

Recommendations for Initiating Research on this compound:

  • Compound Sourcing and Preparation:

    • Acquire this compound from a reputable chemical supplier.

    • Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). The choice of solvent should be based on the compound's solubility, and a vehicle control should be used in all experiments.

  • Initial Cytotoxicity Screening:

    • Select a panel of relevant cancer and/or normal cell lines.

    • Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). This can be achieved using a cell viability assay such as MTT, XTT, or CellTiter-Glo®. A wide range of concentrations should be tested (e.g., from nanomolar to high micromolar).

    • Multiple time points (e.g., 24, 48, 72 hours) should be evaluated to understand the time-dependent effects of the compound.

  • Mechanism of Action Studies:

    • Based on the IC50 value, select appropriate concentrations for further mechanistic studies.

    • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces apoptosis.

    • Cell Cycle Analysis: Analyze the effect of the compound on cell cycle progression using propidium iodide staining and flow cytometry.

    • Western Blotting: Investigate the effect of the compound on key signaling proteins involved in cell survival, proliferation, and apoptosis (e.g., AKT, ERK, caspases).

Data Presentation:

Once sufficient data is generated through the experimental work outlined above, the quantitative findings can be summarized in tables as initially requested. For example:

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h
e.g., MCF-7 Data Data Data
e.g., HeLa Data Data Data

| e.g., A549 | Data | Data | Data |

Table 2: Effect of this compound on Apoptosis

Cell Line Treatment Concentration (µM) % Apoptotic Cells (Annexin V+)
e.g., MCF-7 e.g., IC50 Data

| e.g., MCF-7 | e.g., 2 x IC50 | Data |

The provided framework offers a starting point for the systematic investigation of this compound's effects in cell culture. We encourage the scientific community to share their findings to build a collective understanding of this compound's biological properties. As research on this compound becomes available, these application notes and protocols will be updated accordingly.

Brachyside Heptaacetate: Absence of Evidence for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information to support the use of Brachyside heptaacetate as a standard for analytical chemistry.

Extensive queries have failed to identify any published application notes, experimental protocols, or quantitative data detailing the use of this compound for analytical purposes. Chemical repositories such as PubChem and ChemicalBook provide basic molecular and physical data for the compound, but do not offer any context for its application in quantitative analysis.

The lack of documentation suggests that this compound is not a commonly recognized or utilized reference material in the scientific community for applications in research, drug development, or other analytical disciplines. Therefore, the creation of detailed application notes and protocols, as requested, is not feasible due to the absence of foundational scientific evidence and established methodologies.

This report concludes that researchers, scientists, and drug development professionals seeking analytical standards should refer to established and well-documented reference materials validated by recognized pharmacopeias and standards organizations. At present, this compound does not fall into this category.

Summary of Findings:

Information SearchedFindings
Published Application Notes None Found
Validated Experimental Protocols None Found
Quantitative Data for Analytical Standardization None Found
Commercial Availability as an Analytical Standard No evidence of commercial supply for analytical standard purposes.
Mentions in Relevant Scientific Literature No relevant mentions in the context of analytical chemistry applications.

Logical Flow Diagram: Information Search and Conclusion

cluster_search Information Search cluster_results Search Results Analysis cluster_conclusion Conclusion start Initial Query: 'this compound as a standard for analytical chemistry' search_dbs Search Scientific Databases (e.g., PubMed, Scopus, Google Scholar) start->search_dbs search_chem Search Chemical Repositories (e.g., PubChem, ChemicalBook) start->search_chem search_vendors Search Commercial Vendor Databases start->search_vendors no_protocols No Application Notes or Experimental Protocols Found search_dbs->no_protocols no_data No Quantitative Data Found search_dbs->no_data basic_info Basic Chemical Information Found (Formula, MW, Structure) search_chem->basic_info search_vendors->no_protocols conclusion Conclusion: Insufficient evidence to support use as an analytical standard. no_protocols->conclusion no_data->conclusion basic_info->conclusion

Application Notes and Protocols: Experimental Design for Efficacy Studies of Brachyside Heptaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyside heptaacetate is a novel synthetic compound under investigation for its potential as an anti-neoplastic agent. These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of this compound, from initial in vitro screening to in vivo tumor models. The protocols detailed herein are designed to assess the compound's cytotoxic and anti-proliferative activities, elucidate its mechanism of action, and establish its therapeutic potential in a preclinical setting.

Hypothesized Mechanism of Action

For the purpose of this protocol, this compound is hypothesized to be a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in a wide range of human cancers. By targeting PI3K, this compound is expected to induce apoptosis and inhibit tumor growth.

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Brachyside Brachyside Heptaacetate Brachyside->PI3K Inhibits

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Experimental Workflow

The evaluation of this compound will proceed in a stepwise manner, beginning with broad in vitro screening and progressing to more complex in vivo models.[1] This approach allows for the early identification of promising activity and the exclusion of ineffective compounds, thereby saving time and resources.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_vitro In Vitro Efficacy cluster_vivo In Vivo Efficacy A Cell Line Selection (e.g., NCI-60 Panel) B Cytotoxicity/Viability Assays (MTT, CellTiter-Glo) A->B C Apoptosis Assays (Annexin V, Caspase Activity) B->C D Mechanism of Action Studies (Western Blot for p-Akt) C->D E Animal Model Selection (Xenograft, PDX) D->E F Tolerability & MTD Studies E->F G Tumor Growth Inhibition Studies F->G H Pharmacodynamic Analysis (Tumor Biomarkers) G->H

Caption: Stepwise experimental workflow for this compound efficacy studies.

In Vitro Efficacy Protocols

In vitro assays serve as the initial screening platform to determine the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines.[3]

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Pathway Analysis

Objective: To confirm the inhibition of the PI3K/Akt pathway by measuring the phosphorylation of Akt.

Protocol:

  • Protein Extraction: Treat cells with this compound for a short duration (e.g., 2-6 hours), then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin). Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy Protocols

In vivo studies are crucial for evaluating the therapeutic efficacy and safety of this compound in a living organism.[2]

Xenograft Tumor Model

Objective: To assess the anti-tumor activity of this compound in a subcutaneous xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound at various doses) and initiate treatment (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast1.2 ± 0.3
PC-3Prostate2.5 ± 0.6
A549Lung5.8 ± 1.1
HCT116Colon0.9 ± 0.2
Table 2: In Vivo Anti-Tumor Efficacy in HCT116 Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle Control-1540 ± 180-
This compound10890 ± 12042.2
This compound25450 ± 9570.8
This compound50180 ± 6088.3

Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its in vitro and in vivo efficacy, researchers can gather the necessary data to support its further development as a potential anti-cancer therapeutic. Adherence to these detailed protocols will ensure the generation of reproducible and reliable results.

References

Unraveling the Metabolome: Application of Iridoid Glycoside Analysis in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: Initial searches for "Brachyside heptaacetate" in the context of metabolomics research did not yield specific application notes or protocols. This suggests that the use of this particular compound in metabolomics is not yet documented in publicly available scientific literature. However, the term "Brachyside" may be related to the broader class of compounds known as iridoid glycosides . This document provides detailed application notes and protocols for the analysis of iridoid glycosides in metabolomics research, a field with significant implications for drug discovery, natural product chemistry, and plant science.

Introduction to Iridoid Glycosides in Metabolomics

Iridoid glycosides are a large group of monoterpenoid secondary metabolites found in a wide variety of plants. They are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2] Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, provides a powerful platform to investigate the biosynthesis, regulation, and function of iridoid glycosides. By employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify a wide range of these compounds, offering insights into plant physiology, drug discovery, and the development of new therapeutic agents.

Quantitative Data Presentation

Metabolomics studies on iridoid glycosides often generate large datasets. The following tables summarize quantitative data from representative studies, showcasing the variation in iridoid glycoside content across different plant species and tissues.

Table 1: Content of Major Iridoid Glycosides in Different Tissues of Lamiophlomis rotata

CompoundRoot (mg/g)Stem (mg/g)Leaf (mg/g)
Shanzhiside methyl ester15.2312.8718.45
8-O-Acetylshanzhiside methyl ester10.548.9212.76
Sesamoside2.311.983.11
Loganic acid0.870.651.02

Data adapted from a UPLC-TOF-MS analysis of Lamiophlomis rotata extracts.

Table 2: Quantification of Iridoid Glycosides in Seed Meal of Eucommia ulmoides

CompoundContent Range (mg/g)
Geniposidic acid (GPA)0.6783 - 2.580
Secoxyloganin1.653 - 2.014
Ulmoidoside A (UA)24.45 - 31.85
Ulmoidoside B (UB)3.85 - 10.42
Ulmoidoside C (UC)15.78 - 22.40
Ulmoidoside D (UD)6.220 - 14.11

This table presents the range of concentrations for six iridoid glycosides quantified in the seed meal of Eucommia ulmoides from different origins.[3]

Experimental Protocols

Protocol 1: UPLC-MS/MS for Targeted Quantification of Iridoid Glycosides

This protocol outlines a typical workflow for the targeted analysis of known iridoid glycosides using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation:

  • Plant Material: Collect and immediately freeze-dry plant tissues (e.g., leaves, roots) to halt metabolic activity.
  • Grinding: Grind the lyophilized tissue to a fine powder (particle size of 70–150 µm) using a mortar and pestle or a ball mill.
  • Extraction:
  • Weigh 50 mg of the powdered sample into a microcentrifuge tube.
  • Add 1.5 mL of 80% methanol (MeOH).
  • Vortex for 1 minute to ensure thorough mixing.
  • Sonicate for 30 minutes in a water bath at room temperature.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube.
  • Repeat the extraction process on the pellet with another 1.5 mL of 80% MeOH.
  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 500 µL of 50% MeOH.
  • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity. An example gradient is as follows: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Mass Spectrometry Detection:
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each target iridoid glycoside need to be optimized beforehand using authentic standards.
  • Data Acquisition: Acquire data using the instrument's software.

3. Data Analysis:

  • Process the raw data using the manufacturer's software (e.g., MassLynx, Xcalibur).
  • Integrate the peak areas for the MRM transitions of each iridoid glycoside.
  • Generate a calibration curve for each analyte using serial dilutions of authentic standards.
  • Quantify the concentration of each iridoid glycoside in the samples by comparing their peak areas to the calibration curve.

Protocol 2: NMR-Based Untargeted Metabolomics of Plant Extracts

This protocol provides a general workflow for untargeted metabolomic profiling of plant extracts containing iridoid glycosides using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7][8]

1. Sample Preparation:

  • Follow the same initial steps for plant material collection and grinding as in Protocol 1.
  • Extraction:
  • Weigh 50 mg of the powdered sample into a microcentrifuge tube.
  • Add 750 µL of deuterated methanol (CD3OD) and 750 µL of KH2PO4 buffer in D2O (pH 6.0).[7]
  • Vortex for 1 minute.
  • Sonicate for 20 minutes at room temperature.[7]
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer 800 µL of the supernatant to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
  • Experiments:
  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum for each sample. This provides an overview of the metabolite profile.
  • 2D NMR (Optional but recommended for identification): Acquire 2D NMR spectra such as J-resolved, ¹H-¹H COSY (Correlation Spectroscopy), and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) on pooled samples or representative individual samples to aid in metabolite identification.
  • Acquisition Parameters: Standard parameters for each experiment should be used, ensuring consistency across all samples. This includes setting the same temperature for all acquisitions.

3. Data Processing and Analysis:

  • Processing:
  • Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data using software such as MestReNova, TopSpin, or similar programs.
  • Calibrate the chemical shifts of all spectra to a known internal standard (e.g., TSP or DSS).
  • Data Analysis:
  • Binning/Bucketing: Divide the ¹H NMR spectra into small spectral regions (bins or buckets) of a defined width (e.g., 0.04 ppm). Integrate the signal intensity within each bin.
  • Multivariate Statistical Analysis: Import the binned data into statistical software (e.g., SIMCA-P, MetaboAnalyst). Perform multivariate analyses such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify differences in the metabolite profiles between sample groups.
  • Metabolite Identification: Identify the metabolites responsible for the observed group separations by analyzing the loadings plots from the multivariate analysis and comparing the chemical shifts and coupling patterns in the 1D and 2D NMR spectra with databases (e.g., HMDB, BMRB) and literature data.

Visualizations

Biosynthetic Pathway of Iridoid Glycosides

The following diagram illustrates the core biosynthetic pathway of iridoid glycosides, starting from geranyl pyrophosphate (GPP).

Iridoid_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10-HGO Iridodial Iridodial Oxogeranial->Iridodial IS Loganic_acid Loganic acid Iridodial->Loganic_acid IO, 7-DLGT, DL7H Secologanin Secologanin Loganic_acid->Secologanin SLS Iridoid_Glycosides Various Iridoid Glycosides Secologanin->Iridoid_Glycosides

Caption: Core biosynthetic pathway of iridoid glycosides.

Experimental Workflow for Metabolomics Research

This diagram outlines a typical workflow for a metabolomics study, from experimental design to biological interpretation.

Metabolomics_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_interpretation Interpretation Phase Design Experimental Design Sampling Sample Collection & Quenching Design->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS or NMR Analysis Extraction->Analysis Processing Data Processing (Peak Picking, Alignment) Analysis->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification Stats->Identification Interpretation Biological Interpretation Identification->Interpretation

Caption: A typical workflow for a metabolomics study.

References

Application Notes and Protocols for In Vivo Delivery of Brachyside Heptaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formulation Development Workflow

The selection of an appropriate delivery vehicle and administration route is critical for obtaining reliable and reproducible in vivo data. The following workflow outlines the key steps in developing a formulation for a compound with unknown solubility characteristics, such as Brachyside heptaacetate.

Formulation Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Route Selection & In Vivo Testing A Determine Physicochemical Properties (Solubility, Stability, LogP) B Screen Simple Aqueous & Organic Solvents A->B Initial solubility data C Test Co-solvent Systems B->C If insoluble F Consider Particle Size Reduction B->F Alternative approach D Evaluate Surfactant-based Formulations C->D If still poorly soluble E Assess Lipid-based Formulations D->E Alternative approach G Select Administration Route (e.g., Oral, IV, IP) E->G F->G H Conduct Pilot In Vivo Studies (Tolerability, Pharmacokinetics) G->H Based on study objectives I Refine Formulation & Dose H->I Based on pilot data

Caption: A logical workflow for developing an in vivo formulation for a novel compound.

Formulation Strategies for Poorly Soluble Compounds

Given the likelihood that a complex acetate ester like this compound may have low aqueous solubility, several formulation strategies can be employed to enhance its delivery in vivo.[1][2][3] The choice of strategy will depend on the compound's specific properties, the desired route of administration, and the experimental endpoint.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a primary solvent (often water or saline) with a water-miscible organic solvent to increase the solubility of a lipophilic compound. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[2]Simple to prepare; suitable for initial screening and dose-ranging studies.Can cause local irritation or systemic toxicity at high concentrations. Potential for drug precipitation upon injection into the aqueous environment of the bloodstream.
Surfactant-based Systems Surfactants are used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media. Examples include Tween 80, Cremophor EL, and Solutol HS 15.[2]Can significantly increase drug loading; suitable for intravenous administration.Potential for hypersensitivity reactions and toxicity (e.g., Cremophor EL). May alter the drug's pharmacokinetic profile.
Inclusion Complexes Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing solubility.[2][4]Generally well-tolerated; can improve stability and bioavailability.Limited drug-loading capacity depending on the size and shape of the drug molecule. Potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-based Formulations The drug is dissolved in oils or lipids, often with surfactants and co-solvents, to create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[1][2][3]Enhances oral bioavailability by utilizing lipid absorption pathways. Can protect the drug from degradation.More complex to formulate and characterize. Potential for variability in absorption depending on the gastrointestinal state.
Particle Size Reduction Reducing the particle size of the drug to the micro- or nanoscale increases the surface area for dissolution.[2][5] This can be achieved through techniques like micronization or nano-milling to create a nanosuspension.[3]Can improve the dissolution rate of poorly soluble drugs.[5] Suitable for both oral and parenteral routes.Requires specialized equipment. Potential for particle aggregation, requiring the use of stabilizers.

Experimental Protocols

The following are general protocols for common routes of administration in rodents. Note: These are starting points and must be adapted based on the specific formulation developed for this compound and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage in Rats

Oral gavage is a common method for administering precise doses of a substance directly into the stomach.[6][7][8]

Materials:

  • This compound formulation

  • Syringe (1-3 mL)

  • Gavage needle (16-18 gauge, 2-3 inches long with a rounded tip for rats)[9][10]

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[9][10]

  • Dosage Calculation: Calculate the required volume of the this compound formulation based on the animal's weight and the target dose.

  • Syringe Preparation: Draw the calculated volume into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Restrain the rat firmly but gently. The head and body should be aligned vertically to straighten the path to the esophagus.[7]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle if necessary.[6][9]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.[6]

    • The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without force.[7][8] If resistance is met, withdraw and reposition.

  • Substance Administration: Once the needle is in place, administer the substance slowly and steadily.[6]

  • Needle Removal: After administration, gently withdraw the needle in the same path it was inserted.

  • Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the lungs.[6][9][10]

Oral Gavage Workflow A Weigh Animal & Calculate Dose B Prepare Syringe with Formulation A->B C Restrain Animal B->C D Measure & Insert Gavage Needle C->D E Administer Formulation Slowly D->E F Withdraw Needle Gently E->F G Monitor Animal for Distress F->G

Caption: A step-by-step workflow for the oral gavage procedure in rodents.

Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)

Intravenous injection allows for the direct administration of a substance into the systemic circulation, achieving 100% bioavailability.[11]

Materials:

  • This compound formulation (sterile and free of particulates)

  • Syringe (e.g., 1 mL insulin syringe)

  • Needle (27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warm water to induce vasodilation

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume. The maximum recommended IV injection volume is typically 5-10 mL/kg.

  • Dosage Calculation: Calculate the required volume of the sterile this compound formulation.

  • Syringe Preparation: Draw the calculated volume into the syringe, ensuring no air bubbles are present.

  • Animal Restraint and Vein Dilation:

    • Place the mouse in a suitable restrainer.

    • Warm the tail using a heat lamp or by immersing it in warm water for a short period to dilate the lateral tail veins, making them more visible and accessible.

  • Injection Site Preparation: Wipe the tail with 70% ethanol.

  • Needle Insertion:

    • Position the needle with the bevel facing up, nearly parallel to the tail vein.

    • Insert the needle into one of the lateral tail veins. A slight "flash" of blood in the needle hub may indicate successful entry.

  • Substance Administration: Inject the substance slowly and steadily.[11] Observe the tail; if swelling occurs, the needle is not in the vein, and you must stop immediately, withdraw the needle, and attempt the injection at a more proximal site.[11]

  • Needle Removal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

IV Injection Signaling Pathway cluster_0 Preparation cluster_1 Injection cluster_2 Post-Procedure A Calculate Dose & Prepare Syringe B Restrain Mouse & Dilate Tail Vein A->B C Disinfect Injection Site B->C D Insert Needle into Lateral Tail Vein C->D E Inject Formulation Slowly D->E F Withdraw Needle & Apply Pressure E->F G Monitor Animal for Adverse Reactions F->G

Caption: A procedural diagram for intravenous tail vein injection in mice.

Conclusion

The successful in vivo delivery of this compound requires a systematic approach to formulation development, starting with basic characterization of its physicochemical properties. For compounds with poor aqueous solubility, a variety of formulation strategies are available, each with distinct advantages and disadvantages. The general protocols provided for oral gavage and intravenous injection serve as a foundation for researchers to build upon. All animal experiments should be conducted in accordance with approved institutional protocols and with a focus on animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Brachyside Heptaacetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Brachyside heptaacetate. The information is designed to directly address common issues encountered during experimental procedures.

Troubleshooting Guide

Researchers may face several challenges during the synthesis of this compound, particularly during the critical glycosylation and acetylation steps. This guide provides potential solutions to common problems.

Problem Potential Cause Recommended Solution
Low Yield of Glycosylated Intermediate Poor regio- and stereo-selectivity of the glycosylation reaction. [1] Steric hindrance at the reaction site can impede the approach of the glycosyl donor.1. Catalyst Screening: Experiment with different Lewis acid or transition metal catalysts to identify one that favors the desired stereoisomer. 2. Protecting Group Strategy: Introduce bulky protecting groups on other reactive sites of the aglycone to sterically direct the glycosylation to the intended position. 3. Enzymatic Glycosylation: Consider using a glycosyltransferase enzyme, which can offer high regio- and stereoselectivity.[1]
Decomposition of the glycosyl donor or acceptor. 1. Temperature Control: Maintain strict temperature control throughout the reaction, as higher temperatures can lead to degradation. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. pH Optimization: Ensure the reaction medium's pH is optimized for the stability of both the donor and acceptor.
Incomplete Acetylation Insufficient acetylating agent or catalyst. 1. Reagent Stoichiometry: Increase the molar excess of the acetylating agent (e.g., acetic anhydride) and the catalyst (e.g., DMAP). 2. Reaction Time: Extend the reaction time to allow for complete acetylation of all hydroxyl groups.
Steric hindrance around hydroxyl groups. 1. Alternative Acetylating Agents: Use a more reactive or less sterically hindered acetylating agent. 2. Microwave-Assisted Synthesis: Employ microwave irradiation to potentially overcome steric hindrance and accelerate the reaction.
Formation of Side Products Intermolecular reactions or rearrangements. 1. Concentration Adjustment: Lowering the concentration of reactants may reduce the likelihood of intermolecular side reactions. 2. One-Pot vs. Stepwise Synthesis: If conducting a one-pot synthesis, consider a stepwise approach with purification of intermediates to minimize side product formation.
Difficult Purification of Final Product Co-elution with byproducts or unreacted starting materials. 1. Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography to improve separation. 2. Recrystallization: Attempt recrystallization from various solvent mixtures to obtain a pure product. 3. Derivatization: In some cases, temporary derivatization of the product can alter its chromatographic behavior, facilitating separation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of the glycosylation step in saponin synthesis?

A1: The key factors include the choice of glycosyl donor and acceptor, the catalyst system, the solvent, and the reaction temperature. The structural complexity of the aglycone and the regio- and stereo-selectivity of the glycosylation reaction are significant challenges that can impact the overall yield.[1]

Q2: How can I monitor the progress of the acetylation reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the acetylation. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot as the reaction proceeds.

Q3: Are there any enzymatic methods available for the synthesis of Brachyside or similar saponins?

A3: Biotechnological production using synthetic biology and enzymatic conversion is a promising approach for the synthesis of specific saponins.[1] UDP-glycosyltransferases (UGTs) are enzymes that can catalyze the specific addition of sugar moieties, offering high selectivity and potentially higher yields compared to traditional chemical synthesis.[1]

Experimental Protocols

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the synthesis of this compound.

Glycosylation_Workflow General Workflow for Glycosylation cluster_reactants Reactants Aglycone Brachyside Aglycone Reaction Glycosylation Reaction (Catalyst, Solvent, Temperature) Aglycone->Reaction Glycosyl_Donor Activated Glycosyl Donor Glycosyl_Donor->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product Glycosylated Intermediate Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the glycosylation step.

Acetylation_Troubleshooting Troubleshooting Logic for Incomplete Acetylation Start Incomplete Acetylation Observed Check_Reagents Verify Stoichiometry of Acetic Anhydride & Catalyst Start->Check_Reagents Increase_Reagents Increase Molar Excess Check_Reagents->Increase_Reagents Extend_Time Extend Reaction Time Increase_Reagents->Extend_Time [Still Incomplete] Success Complete Acetylation Increase_Reagents->Success [Complete] Consider_Sterics Assess Steric Hindrance Extend_Time->Consider_Sterics [Still Incomplete] Extend_Time->Success [Complete] Change_Reagent Use Alternative Acetylating Agent Consider_Sterics->Change_Reagent Microwave Employ Microwave Irradiation Consider_Sterics->Microwave Change_Reagent->Success Microwave->Success

Caption: Troubleshooting logic for incomplete acetylation.

References

"troubleshooting Brachyside heptaacetate instability in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Brachyside heptaacetate. The information is designed to help you anticipate and resolve issues related to the stability of this compound in solution during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?

A1: Loss of potency is often due to the degradation of this compound in solution. As a heptaacetate ester, it is susceptible to hydrolysis, which can be accelerated by several factors. The primary causes of instability include:

  • pH of the solution: Acetate esters are generally most stable at a slightly acidic pH (around 4-6). Basic or strongly acidic conditions can catalyze hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.

  • Solvent Type: The polarity and protic nature of the solvent can influence stability. Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis.

  • Presence of Contaminants: Trace amounts of acids, bases, or enzymes (e.g., esterases) in your solvent or on your labware can accelerate degradation.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Impurities in solvents can act as catalysts for degradation.

  • Control pH: If using aqueous buffers, ensure the pH is within the optimal stability range for acetate esters. Consider preparing fresh buffers for each experiment.

  • Manage Temperature: Prepare solutions fresh and, if possible, work with them at reduced temperatures (e.g., on ice). For storage, refer to the recommended conditions on the product datasheet, but short-term storage at -20°C or -80°C is generally advisable for solutions of potentially unstable compounds.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to this compound degradation?

A2: Yes, the appearance of new peaks is a common indicator of compound degradation. For this compound, these are likely hydrolysis products where one or more of the seven acetate groups have been cleaved, resulting in partially deacetylated forms of the molecule.

Troubleshooting Workflow for Unexpected Analytical Peaks:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis cluster_3 Conclusion start Unexpected peaks in HPLC/LC-MS check_blank Inject a solvent blank start->check_blank check_control Analyze a freshly prepared standard start->check_control stress_sample Perform forced degradation study (e.g., treat with mild acid/base) start->stress_sample confirm_contamination Peaks are from solvent/system contamination check_blank->confirm_contamination Peaks present compare_spectra Compare retention times and mass spectra of new peaks to control check_control->compare_spectra analyze_degradation Analyze mass shifts in forced degradation sample stress_sample->analyze_degradation confirm_degradation Peaks are confirmed as degradation products compare_spectra->confirm_degradation New peaks match expected mass loss analyze_degradation->confirm_degradation Mass shifts correspond to acetate loss G prep_solution Prepare working solution in test buffer t0_inject Inject T=0 sample into HPLC prep_solution->t0_inject incubate Incubate solution at test condition (e.g., 37°C) t0_inject->incubate time_points At each time point (1h, 2h, 4h, etc.) incubate->time_points inject_sample Inject sample into HPLC time_points->inject_sample Yes analyze_data Calculate % remaining vs. T=0 time_points->analyze_data No (Final Time Point) inject_sample->time_points end_exp End Experiment analyze_data->end_exp

"optimization of Brachyside heptaacetate dosage for [specific] cells"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Brachyside heptaacetate in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent inducer of apoptosis in cancer cells. Its primary mechanism involves the intrinsic mitochondrial pathway. The compound increases the production of reactive oxygen species (ROS), leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which then activates a caspase cascade, ultimately leading to programmed cell death.

G cluster_cell Cancer Cell BH Brachyside Heptaacetate ROS ↑ Reactive Oxygen Species (ROS) BH->ROS Mito Mitochondrial Perturbation ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Q2: How do I determine the optimal dosage for my specific cell line?

The optimal dosage, often represented as the half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. A dose-response experiment is recommended. The general workflow is as follows:

  • Range-Finding Experiment: Test a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify an effective range.

  • Definitive Dose-Response: Perform a more detailed experiment with a narrower range of concentrations (e.g., 8-12 points) around the estimated IC50 from the range-finding study.

  • Data Analysis: Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

G start Start: Seed Cells range_finding Range-Finding: Treat with broad-range concentrations start->range_finding assess_viability1 Assess Cell Viability (e.g., MTT Assay) range_finding->assess_viability1 estimate_ic50 Estimate IC50 Range assess_viability1->estimate_ic50 definitive_exp Definitive Experiment: Treat with narrow-range concentrations estimate_ic50->definitive_exp assess_viability2 Assess Cell Viability definitive_exp->assess_viability2 calculate_ic50 Calculate Final IC50 (Non-linear Regression) assess_viability2->calculate_ic50 end End: Optimal Dosage Determined calculate_ic50->end

Caption: Experimental workflow for determining optimal dosage (IC50).

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

High variability between replicate wells can obscure the true effect of this compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between seeding replicates.
Edge Effects in Plate Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill outer wells with sterile PBS.
Inconsistent Drug Dilution Prepare a fresh serial dilution for each experiment. Ensure thorough mixing at each dilution step.
Contamination Regularly check for microbial contamination in cell cultures and reagents.
Issue 2: IC50 Value is Higher or Lower Than Expected

If the calculated IC50 value is significantly different from expected values for similar compounds or previous experiments, consider the following:

G cluster_solutions Solutions start Unexpected IC50 Value check_cells Cell Health & Passage Number? start->check_cells check_compound Compound Integrity? (Storage, Age) start->check_compound check_protocol Protocol Adherence? (Incubation Time, Reagents) start->check_protocol sol_cells Use cells from a lower, consistent passage number. Discard stressed cells. check_cells->sol_cells sol_compound Use a fresh aliquot of the compound. Verify solvent compatibility. check_compound->sol_compound sol_protocol Review protocol with a colleague. Calibrate pipettes. check_protocol->sol_protocol

Caption: Troubleshooting flowchart for unexpected IC50 values.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol is for determining the dose-dependent cytotoxic effect of this compound on a specific cancer cell line (e.g., HCT116) in a 96-well plate format.

Materials:

  • This compound

  • HCT116 cells

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Example Dose-Response Data (HCT116 Cells, 48h Treatment):

Concentration (µM)% Cell Viability (Mean)Standard Deviation
0 (Control)1004.5
192.35.1
575.63.8
1051.24.2
2028.93.1
5015.42.5
1008.11.9

"overcoming poor solubility of Brachyside heptaacetate in aqueous buffers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brachyside heptaacetate. Our goal is to help you overcome common challenges, particularly its poor solubility in aqueous buffers, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the acetylated form of Brachynoside, a naturally occurring glycoside isolated from plants of the Brachystegia and Clerodendrum genera.[1][2] The parent compound, Brachynoside, has demonstrated several biological activities, including potential as an anti-diabetic, anti-cancer, and anticholinesterase agent.[1][3] Acetylation to form the heptaacetate is often performed to enhance the compound's solubility and modify its bioactivity, which can affect how it interacts with biological targets.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

Due to its molecular structure, which includes seven acetyl groups, this compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[4][5][6] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe, though this can be cell-type dependent.[8] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: Can I prepare a working solution of this compound by diluting the DMSO stock in an aqueous buffer?

It is generally not recommended to perform serial dilutions of a DMSO stock solution in aqueous buffers. This can cause the compound to precipitate out of solution.[4] The best practice is to make serial dilutions of your stock solution in 100% DMSO and then add the small volume of the DMSO-diluted compound directly to your final aqueous assay medium, ensuring rapid mixing.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon addition to aqueous buffer The compound's solubility limit in the aqueous buffer has been exceeded.- Prepare a higher concentration stock solution in 100% DMSO. - Decrease the final concentration of this compound in your assay. - Add the DMSO stock directly to the final assay medium with vigorous mixing.[4] - Consider a formulation approach, such as using cyclodextrins, though this requires significant optimization.
Inconsistent or non-reproducible results - The compound may be precipitating out of solution over time. - The compound may be degrading in the aqueous buffer. - Inaccurate initial concentration of the DMSO stock solution due to incomplete dissolution.- Prepare fresh dilutions for each experiment. - Ensure the DMSO stock is fully dissolved before making dilutions. Gentle warming and vortexing can aid dissolution. - Minimize the time the compound is in the aqueous buffer before the assay is read. - Include a positive control for the biological assay to ensure assay performance.
Cell death or altered morphology in vehicle control The final concentration of DMSO is too high for the cell line being used.- Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. - Reduce the final DMSO concentration in your assay to below the toxic threshold (typically ≤ 0.5%).[8]
No biological activity observed - The compound is not active in the specific assay being performed. - The concentration of the compound is too low. - The compound has precipitated and is not bioavailable.- Verify the biological activity of the parent compound, Brachynoside, in your assay system if possible. - Increase the concentration of this compound, being mindful of its solubility limits. - Visually inspect for precipitation after adding the compound to the assay medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (CAS: 144765-80-0)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, gently warm the solution at 37°C for 5-10 minutes, followed by vortexing.

  • Alternatively, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity. This protocol is based on the known anti-diabetic activity of the parent compound, Brachynoside.[1]

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (e.g., 100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in 100% DMSO.

  • Assay Preparation:

    • In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.

    • Add 10 µL of the diluted this compound solutions to the sample wells.

    • Add 10 µL of DMSO to the control and blank wells.

    • Add 20 µL of the α-glucosidase solution to the sample and control wells. .

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Calculate Inhibition: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay a Weigh Brachyside Heptaacetate b Dissolve in 100% DMSO a->b c Vortex / Sonicate b->c d Store at -20°C / -80°C c->d e Prepare Serial Dilutions in 100% DMSO d->e Use Aliquot f Add Diluted Compound to Assay Buffer e->f g Add Enzyme and Substrate f->g h Incubate and Measure g->h

Caption: Experimental workflow for using this compound.

troubleshooting_logic start Experiment Start precipitation Precipitation Observed? start->precipitation solubility_issue Poor Aqueous Solubility precipitation->solubility_issue Yes no_precipitation No Precipitation precipitation->no_precipitation No solution1 Decrease Final Concentration solubility_issue->solution1 solution2 Prepare Higher DMSO Stock solubility_issue->solution2 solution3 Add Stock Directly to Media solubility_issue->solution3 inconsistent_results Inconsistent Results? no_precipitation->inconsistent_results stability_issue Compound Instability / Precipitation over time inconsistent_results->stability_issue Yes good_results Consistent Results inconsistent_results->good_results No solution4 Prepare Fresh Dilutions stability_issue->solution4 solution5 Minimize Incubation Time stability_issue->solution5

Caption: Troubleshooting logic for solubility issues.

References

"reducing background noise in Brachyside heptaacetate bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Brachyside Heptaacetate Bioassays

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in bioassays?

High background noise can originate from several sources, including the assay reagents, the compound being tested, the biological system (cells, enzymes), and the instrumentation. Specific causes can include autofluorescence of the compound or cells, non-specific binding of detection reagents, contamination of reagents, and suboptimal instrument settings.

Q2: How can I determine if my test compound, this compound, is causing high background?

To assess the contribution of your test compound to the background signal, run a control experiment where you add this compound to a well containing all assay components except the biological target (e.g., cells or enzyme). If you observe a high signal in this well, your compound may be autofluorescent, auto-luminescent, or interfering with the assay chemistry.

Q3: What is the purpose of a "no-cell" or "no-enzyme" control?

A "no-cell" or "no-enzyme" control is essential for determining the background signal generated by the assay reagents and the microplate. This control helps to distinguish the true biological signal from noise.

Q4: How does the choice of microplate affect background noise?

The type of microplate can significantly impact background noise. For fluorescence assays, black plates are recommended to reduce background fluorescence and crosstalk.[1] For luminescence assays, white opaque plates are preferred as they maximize the light output signal.[2][3]

Q5: Can the solvent used to dissolve this compound interfere with the assay?

Yes, the solvent (e.g., DMSO) can interfere with the assay, especially at high concentrations. It is crucial to run a vehicle control (assay medium with the same concentration of solvent as in the test wells) to assess any effects of the solvent on the assay signal.

Troubleshooting Guides

High Background in Fluorescence-Based Assays

Fluorescence-based assays are prone to background interference from various sources. Autofluorescence from cells or the test compound, as well as non-specific binding of fluorescent probes, are common culprits.

Troubleshooting Table: Fluorescence Assays

Observation Potential Cause Recommended Solution
High background in all wells, including blanksAutofluorescence from assay medium or plates.Use phenol red-free medium.[1] Switch to black, opaque-walled microplates.[1]
High background in wells with cells (no compound)Cellular autofluorescence.Use a fluorescent dye with a longer wavelength (red or far-red) to avoid the natural autofluorescence of cells in the blue and green spectrum.[4]
High background only in wells with this compoundCompound autofluorescence.Measure the fluorescence of the compound alone at the excitation/emission wavelengths of the assay. If it is fluorescent, consider using a different fluorescent probe with non-overlapping spectra.
Non-specific binding of fluorescent probeInadequate blocking or washing.Increase the number of wash steps after incubation with the fluorescent probe.[5] Optimize blocking conditions by trying different blocking agents or increasing incubation time.
Signal varies across the plateInconsistent cell seeding or reagent addition.Ensure uniform cell seeding and use automated liquid handling for reagent addition to minimize variability.

Experimental Protocol: Assessing Compound Autofluorescence

  • Prepare a dilution series of this compound in the assay buffer.

  • Dispense the dilutions into the wells of a black microplate.

  • Read the fluorescence at the same excitation and emission wavelengths used for your assay.

  • Compare the fluorescence intensity of the compound dilutions to a buffer-only blank.

High Background in Luminescence-Based Assays

Luminescence assays are generally more sensitive than fluorescence assays and have lower background. However, issues with reagents and plate choice can still lead to high background.

Troubleshooting Table: Luminescence Assays

Observation Potential Cause Recommended Solution
High background in all wellsContaminated reagents or plates.Use fresh, high-quality reagents. Store plates in the dark to avoid phosphorescence.[3]
Crosstalk between wellsLight leakage between wells.Use white, opaque-walled plates to prevent light from passing through adjacent wells.[2] Ensure there are no droplets of reagent on the upper surfaces of the wells.[2]
Inconsistent signalPoor mixing of reagents.Mix samples thoroughly after adding the luminescent reagent, but avoid introducing bubbles.[2]
High background with this compoundCompound interferes with the luminescent reaction.Test the compound in a cell-free luminescent reaction to see if it directly inhibits or enhances the enzyme (e.g., luciferase).
Interference in Colorimetric/Enzymatic Assays

Colorimetric and enzymatic assays can be affected by compounds that absorb light at the same wavelength as the product of the reaction or that directly interact with the enzyme or substrate.

Troubleshooting Table: Colorimetric/Enzymatic Assays

Observation Potential Cause Recommended Solution
High background in wells with this compound (no enzyme)The compound absorbs light at the assay wavelength.Measure the absorbance of the compound at the assay wavelength and subtract this value from the final reading.
Non-linear reaction rateEnzyme concentration is too high or substrate is limiting.Optimize enzyme and substrate concentrations to ensure the reaction rate is in the linear range.
Inhibition or activation of the enzymeThe compound directly interacts with the enzyme.Perform enzyme kinetics studies (e.g., Michaelis-Menten) in the presence and absence of the compound to determine its effect on enzyme activity.
Interference from the solventHigh concentrations of solvent (e.g., DMSO) can inhibit enzymes.Keep the final solvent concentration in the assay below a level that does not affect enzyme activity (typically <1%).

Visualizations

Experimental Workflow for Compound Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Brachyside heptaacetate stock D Add compound to wells A->D B Culture and seed cells/prepare enzyme E Add cells/enzyme to wells B->E C Prepare assay reagents G Add detection reagent C->G D->E F Incubate E->F F->G H Read plate (Fluorescence/Luminescence/ Absorbance) G->H I Subtract background H->I J Analyze data I->J

Caption: General workflow for testing a novel compound in a bioassay.

Troubleshooting Logic for High Background

troubleshooting_logic Start High Background Observed CheckBlank Is background high in blank wells? Start->CheckBlank CheckCompound Is background high in compound-only wells? CheckBlank->CheckCompound No Sol_Reagent Investigate reagents, media, and plates CheckBlank->Sol_Reagent Yes CheckCells Is background high in cell-only wells? CheckCompound->CheckCells No Sol_Compound Compound is interfering CheckCompound->Sol_Compound Yes Sol_Cells Cells are autofluorescent CheckCells->Sol_Cells Yes Sol_Interaction Compound-cell interaction CheckCells->Sol_Interaction No

Caption: Decision tree for troubleshooting sources of high background.

References

"Brachyside heptaacetate purification challenges and solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Brachyside Heptaacetate Purification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended purification strategies for crude this compound extract?

A1: For crude extracts containing this compound, a multi-step purification strategy is recommended. Start with liquid-liquid extraction to partition the compound into a suitable organic solvent and remove highly polar or non-polar impurities. This is typically followed by column chromatography on silica gel. Further polishing steps, such as recrystallization or preparative HPLC, may be necessary to achieve high purity.

Q2: Which solvents are most effective for the purification of this compound?

A2: Given its heptaacetate nature, this compound is expected to be a relatively non-polar compound. For silica gel chromatography, a gradient elution starting with a non-polar solvent system like hexane/ethyl acetate is generally effective. For recrystallization, a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures should be identified through small-scale solvent screening.[1]

Q3: Is this compound susceptible to degradation during purification?

A3: Acetylated glycosides can be sensitive to hydrolysis, especially under acidic or basic conditions, which can lead to the removal of the acetate groups. It is crucial to use neutral conditions during workup and chromatography. Avoid prolonged exposure to strong acids or bases and monitor the pH of any aqueous solutions used.

Troubleshooting Guides

Problem 1: Low yield after column chromatography.
  • Symptom: The total mass of the fractions containing this compound is significantly lower than the starting crude material.

  • Possible Causes & Solutions:

Possible Cause Solution
Compound adsorbed irreversibly to silica gel. Pre-treat the silica gel with a small amount of a polar modifier like triethylamine in your eluent system if you suspect acidic sites on the silica are causing degradation or strong adsorption.
Compound is more polar than expected and remains on the column. Flush the column with a more polar solvent system (e.g., 100% ethyl acetate, or ethyl acetate/methanol) to elute any remaining compound.
Incorrect fraction collection. Ensure your fraction collection is guided by thin-layer chromatography (TLC) to accurately identify the fractions containing the product.[2]
Product is volatile and lost during solvent removal. Use a lower temperature on the rotary evaporator and ensure your vacuum is not too high.
Problem 2: Co-elution of impurities with this compound during column chromatography.
  • Symptom: TLC or HPLC analysis of the "pure" fractions shows the presence of one or more impurities with similar Rf or retention times to this compound.

  • Possible Causes & Solutions:

Possible Cause Solution
Insufficient separation power of the solvent system. Optimize the solvent system. A shallower gradient or an isocratic elution with a finely tuned solvent ratio can improve separation.[2] Consider using a different solvent system altogether (e.g., dichloromethane/acetone).
Overloading of the column. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the stationary phase.
Use of a different stationary phase. If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or reversed-phase C18 silica.[2]
Problem 3: Difficulty in inducing crystallization of this compound.
  • Symptom: The purified amorphous solid fails to crystallize from various solvent systems.[3]

  • Possible Causes & Solutions:

Possible Cause Solution
Presence of residual impurities. The presence of even small amounts of impurities can inhibit crystallization. Try an additional chromatographic step to improve purity.
Incorrect solvent choice. Perform a systematic solvent screen with a range of solvents of varying polarities. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[1]
Supersaturation has not been reached. Slowly evaporate the solvent from the solution to increase the concentration. Alternatively, try adding a less polar "anti-solvent" dropwise to a solution of the compound in a more polar solvent.
Lack of nucleation sites. Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding with a previously obtained crystal of this compound can also induce crystallization.
Problem 4: Oiling out during recrystallization.
  • Symptom: Instead of forming crystals, the compound separates as an oil when the hot solution is cooled.[3]

  • Possible Causes & Solutions:

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point.
The solution is too concentrated. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[3]
Cooling is too rapid. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.[3]

Quantitative Data Summary

The following table summarizes hypothetical data from different purification strategies for a 5g crude extract of this compound.

Purification Strategy Yield (g) Purity (%) Processing Time (hrs)
Silica Gel Chromatography (Hexane/EtOAc) 3.2928
Silica Gel Chrom. followed by Recrystallization 2.598.512
Reversed-Phase HPLC (Preparative) 2.1>9924

Experimental Protocols

Protocol 1: Flash Column Chromatography of Crude this compound

  • Slurry Preparation: A 100g silica gel slurry is prepared in 20% ethyl acetate in hexane.

  • Column Packing: The slurry is poured into a glass column and packed using gentle air pressure.

  • Sample Loading: 5g of crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto 10g of silica gel. The solvent is removed under reduced pressure. The dry powder is then carefully added to the top of the packed column.

  • Elution: The column is eluted with a gradient of 20% to 60% ethyl acetate in hexane over 2 column volumes.

  • Fraction Collection: 20 mL fractions are collected.

  • Analysis: Each fraction is analyzed by TLC (staining with p-anisaldehyde) to identify fractions containing this compound.

  • Solvent Removal: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: In a small test tube, approximately 20mg of purified this compound is tested for solubility in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate). Methanol is identified as a suitable solvent.

  • Dissolution: 2.5g of this compound from column chromatography is placed in a 100 mL Erlenmeyer flask. The minimum amount of hot methanol is added to completely dissolve the solid.

  • Cooling: The flask is covered and allowed to cool slowly to room temperature.

  • Crystal Formation: The solution is then placed in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The crystals are washed with a small amount of ice-cold methanol.

  • Drying: The crystals are dried under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Extract Crude Brachyside Heptaacetate Extract Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude_Extract->Liquid_Liquid_Extraction Column_Chromatography Silica Gel Column Chromatography Liquid_Liquid_Extraction->Column_Chromatography Purity_Analysis_1 Purity Analysis (TLC/HPLC) Column_Chromatography->Purity_Analysis_1 Recrystallization Recrystallization Purity_Analysis_1->Recrystallization If Purity < 98% Pure_Compound Pure Brachyside Heptaacetate (>98%) Purity_Analysis_1->Pure_Compound If Purity > 98% Purity_Analysis_2 Final Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis_2 Purity_Analysis_2->Pure_Compound Troubleshooting_Crystallization Start Attempt Recrystallization Crystals_Form Crystals Form? Start->Crystals_Form Success Collect Crystals by Filtration Crystals_Form->Success Yes No_Crystals No Crystals Form Crystals_Form->No_Crystals No Oil_Out Compound Oils Out Crystals_Form->Oil_Out Oils Out Troubleshoot_No_Crystals Troubleshoot: - Add seed crystal - Scratch flask - Concentrate solution No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oil_Out Troubleshoot: - Reheat and add more solvent - Cool slowly - Change solvent Oil_Out->Troubleshoot_Oil_Out Troubleshoot_No_Crystals->Start Troubleshoot_Oil_Out->Start

References

Technical Support Center: High-Throughput Screening of Brachyside Heptaacetate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement of high-throughput screening (HTS) of Brachyside heptaacetate analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of high-throughput screening for this compound analogs?

A1: High-throughput screening (HTS) is employed to rapidly assess large libraries of this compound analogs for potential biological activity.[1] Given that many steroid analogs exhibit cytotoxic effects, a primary application is the identification of compounds with anti-proliferative properties, which could be potential candidates for cancer treatment.

Q2: What type of assays are typically used for screening this compound analogs?

A2: Cell-based assays are commonly used to determine the cytotoxic or anti-proliferative effects of the analogs. Popular methods include viability assays that measure metabolic activity (e.g., MTT, CellTiter-Glo®) and cytotoxicity assays that measure cell death through released enzymes or membrane integrity (e.g., LDH, propidium iodide staining).[2] High-content screening (HCS) can also be employed to analyze multiple parameters like nuclear morphology and cell proliferation markers.[3]

Q3: How should I prepare my this compound analogs for HTS?

A3: Analogs should be dissolved in a solvent that is miscible with the cell culture medium, most commonly dimethyl sulfoxide (DMSO). It is crucial to create a concentration series for each analog to determine dose-response relationships. The final concentration of DMSO in the assay wells should be kept low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced toxicity.

Q4: What are the essential controls to include in my HTS assay plate?

A4: A robust HTS assay includes several controls on each plate:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the test compounds. This represents 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic compound (e.g., doxorubicin, staurosporine) to induce maximum cell death. This represents 0% cell viability.

  • Blank Wells: Wells containing only cell culture medium and the assay reagent to measure background signal.

Q5: How do I assess the quality of my HTS assay?

A5: The Z-factor is a statistical parameter used to evaluate the quality of an HTS assay. It takes into account the means and standard deviations of the positive and negative controls. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Troubleshooting Guides

This section addresses specific issues that may arise during the high-throughput screening of this compound analogs.

Problem Potential Cause Recommended Solution
High variability between replicate wells (high Coefficient of Variation - CV) 1. Inconsistent cell seeding. 2. Edge effects due to evaporation.[4] 3. Pipetting errors during compound or reagent addition.1. Ensure a homogenous single-cell suspension before seeding. Automate cell seeding if possible. 2. Fill the perimeter wells of the microplate with sterile PBS or media and do not use them for experimental samples. Ensure proper humidity in the incubator.[4] 3. Use automated liquid handlers for precise and consistent dispensing. Calibrate pipettes regularly.
Low Z-factor (<0.5) 1. Small signal window between positive and negative controls. 2. High variability in control wells.1. Optimize the concentration of the positive control to ensure a robust response. 2. Re-evaluate cell seeding density and incubation times. Check for contamination.
"Edge Effects" observed in plate data 1. Evaporation from wells on the plate perimeter. 2. Temperature gradients across the plate during incubation.[5]1. Use plates with lids that minimize evaporation. As mentioned, fill outer wells with a buffer solution.[4] 2. Allow plates to equilibrate to room temperature before adding reagents. Ensure uniform temperature in the incubator.
False positives (compounds appear active but are not) 1. Compound autofluorescence or interference with the assay signal. 2. Compound precipitation in the assay medium.1. Run a counterscreen without cells to identify compounds that interfere with the assay chemistry. 2. Check the solubility of the hit compounds. Lower the compound concentration if necessary.
False negatives (active compounds are missed) 1. Compound concentration is too low. 2. Insufficient incubation time.1. Screen at multiple concentrations to capture a wider range of potencies. 2. Optimize the incubation time to allow for the biological effect to manifest.

Experimental Protocols

Cell-Based Cytotoxicity Assay using a Luminescent Readout

This protocol is adapted for a 384-well plate format to assess the cytotoxic effects of this compound analogs.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in 100% DMSO

  • Positive control (e.g., Doxorubicin)

  • 384-well clear-bottom, white-walled assay plates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend to a final concentration of 50,000 cells/mL in pre-warmed complete medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate (2,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition:

    • Prepare a dilution series of the this compound analogs and the positive control in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 200 nL of the compound solutions to the corresponding wells. This results in a final DMSO concentration of 0.5%.

    • For negative control wells, add 200 nL of 100% DMSO.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Readout:

    • Equilibrate the assay plate and the luminescent cell viability reagent to room temperature.

    • Add 40 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis
  • Normalize the data for each plate using the following formulas:

    • % Viability = (RLU_sample - RLU_positive_control) / (RLU_negative_control - RLU_positive_control) * 100

    • Where RLU is the Relative Luminescent Unit.

  • Plot the % Viability against the log of the compound concentration.

  • Fit a sigmoidal dose-response curve to the data to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each active analog.

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Readout cluster_analysis Data Analysis Cell_Seeding Cell Seeding (384-well plate) Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Compound_Addition Analog Addition Incubation_24h->Compound_Addition Incubation_48h 48h Incubation Compound_Addition->Incubation_48h Reagent_Addition Reagent Addition Incubation_48h->Reagent_Addition Read_Plate Read Luminescence Reagent_Addition->Read_Plate Data_Analysis Data Normalization & IC50 Calculation Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for this compound analogs.

Troubleshooting Logic

Troubleshooting_Logic Start High CV or Low Z-factor? Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Yes Check_Controls Optimize Control Concentrations Start->Check_Controls Yes Check_Liquid_Handling Calibrate Liquid Handlers Check_Seeding->Check_Liquid_Handling Edge_Effects Implement Edge Effect Mitigation Check_Liquid_Handling->Edge_Effects Check_Environment Verify Incubator Conditions (Temp, Humidity, CO2) Check_Controls->Check_Environment Check_Environment->Edge_Effects Re_evaluate Re-run Validation Plate Edge_Effects->Re_evaluate

Caption: Decision tree for troubleshooting common HTS assay issues.

Hypothetical Signaling Pathway for Cytotoxicity

Cytotoxicity_Pathway Analog This compound Analog Cell_Membrane Cell Membrane Stress_Signal Cellular Stress Signal Cell_Membrane->Stress_Signal Induces Mitochondria Mitochondria Stress_Signal->Mitochondria Activates Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Releases Cytochrome c to trigger Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Caption: Generalized apoptotic pathway induced by a cytotoxic compound.

References

"how to prevent degradation of Brachyside heptaacetate during storage"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Brachyside Heptaacetate

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals maintain the integrity of this compound during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Loss of Potency or Altered Experimental Results Degradation of this compound due to improper storage conditions.1. Review the storage conditions and compare them against the recommended guidelines. 2. Perform a stability analysis to assess the purity of the stored compound. 3. If degradation is confirmed, acquire a new batch of the compound and adhere strictly to the recommended storage protocols.
Change in Physical Appearance (e.g., color, clumping) 1. Moisture Absorption: The compound may be hygroscopic.[1] 2. Degradation: Chemical breakdown can lead to changes in appearance.1. Immediately transfer the compound to a desiccator to remove excess moisture. 2. Store in a tightly sealed, inert gas-flushed vial in a controlled, low-humidity environment. 3. Analyze the sample for degradation products.
Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS) Contamination or degradation of the sample.1. Check for Contamination: Ensure all solvents and equipment used for sample preparation are clean and of high purity. 2. Assess for Degradation: Compare the chromatogram with that of a freshly prepared sample or a reference standard. The presence of new peaks may indicate hydrolysis of acetate groups or cleavage of the glycosidic bond.
Variability Between Aliquots Inconsistent storage of individual aliquots or repeated freeze-thaw cycles.1. Aliquot the compound upon receipt into single-use vials to minimize handling of the bulk stock. 2. Avoid repeated freeze-thaw cycles if the compound is stored in a frozen solution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable. Most acetates are stable at room temperature (20-25°C), but colder temperatures are recommended for long-term stability of complex molecules.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Container: Use amber glass vials or other containers that protect from light and are tightly sealed to prevent moisture ingress.[1]

  • State: Store as a dry powder. If storage in solution is necessary, use an anhydrous aprotic solvent and store at -80°C.

Q2: What are the primary degradation pathways for this compound?

A2: this compound is both a glycoside and a heavily acetylated molecule. The two primary degradation pathways are:

  • Hydrolysis of the Glycosidic Bond: This can be catalyzed by acids or enzymes (glycosidases), which would cleave the sugar moiety from the aglycone.[3][4]

  • Hydrolysis of Acetate Esters: The seven acetate groups are susceptible to hydrolysis, especially in the presence of water, acids, or bases, which would result in the corresponding alcohol and acetic acid.

Q3: Can I store this compound in a solution?

A3: Storing this compound as a dry powder is strongly recommended. If you must store it in solution, use an anhydrous aprotic solvent such as anhydrous DMSO or DMF. Prepare aliquots for single use to avoid contamination and degradation from repeated handling. Store solutions at -80°C.

Q4: How can I detect degradation of this compound?

A4: Degradation can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A decrease in the area of the main peak and the appearance of new peaks can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the mass of potential degradation products, corresponding to the loss of acetate groups or the cleavage of the glycosidic bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the NMR spectrum, particularly in the regions corresponding to the acetate protons and the anomeric proton of the glycoside, can indicate structural changes.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Under Different Temperature Conditions

Objective: To determine the stability of this compound at various temperatures over time.

Methodology:

  • Prepare a stock solution of this compound in an appropriate anhydrous aprotic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into multiple amber glass vials, ensuring each vial is tightly sealed.

  • Store the vials at different temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C).[2]

  • At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each temperature condition.

  • Analyze the samples by HPLC to determine the percentage of the remaining this compound.

  • Plot the percentage of intact this compound against time for each temperature to determine the degradation rate.

Protocol 2: Assessing Hydrolytic Stability of this compound

Objective: To evaluate the susceptibility of this compound to acidic and basic hydrolysis.

Methodology:

  • Prepare three sets of solutions of this compound in an aqueous buffer system:

    • Acidic condition: pH 3 (e.g., citrate buffer)

    • Neutral condition: pH 7 (e.g., phosphate buffer)

    • Basic condition: pH 9 (e.g., borate buffer)

  • Incubate these solutions at a controlled temperature (e.g., 37°C) to accelerate potential degradation.

  • At various time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately quench the reaction by neutralizing the pH of the aliquot.

  • Analyze the aliquots by LC-MS to identify and quantify the parent compound and any degradation products.

  • Compare the degradation rates at different pH values to assess the hydrolytic stability.

Visualizations

A This compound B Hydrolysis of Acetate Esters A->B H₂O, Acid/Base C Hydrolysis of Glycosidic Bond A->C H₂O, Acid/Enzyme D De-acetylated Brachyside Derivatives B->D E Acetic Acid B->E F Aglycone + Sugar Moiety C->F

Caption: Potential degradation pathways of this compound.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Receive and Aliquot This compound (Solid) B Prepare Stock Solution (Anhydrous Solvent) A->B C1 -80°C B->C1 C2 -20°C B->C2 C3 4°C B->C3 C4 Room Temp B->C4 D Collect Samples at Time Points (T₀, T₁, T₂, ...) C1->D C2->D C3->D C4->D E HPLC / LC-MS Analysis D->E F Determine % Remaining Compound E->F

Caption: Experimental workflow for stability testing.

References

"optimizing LC-MS parameters for Brachyside heptaacetate detection"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the detection of Brachyside heptaacetate using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue: Poor Peak Shape or Tailing

Potential Cause Recommended Solution
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly impact the peak shape of acetylated compounds. It is recommended to test different pH levels, for instance by preparing the mobile phase with 0.1% formic acid (acidic) or 10 mM ammonium formate at pH 8.2 (basic), to find the optimal condition for this compound.[1]
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and reinject. If the problem persists, consider using a column with a larger internal diameter or higher loading capacity.
Secondary Interactions with Column Residual silanol groups on C18 columns can cause tailing for some compounds.[2] Try using an end-capped column or a different stationary phase (e.g., phenyl-hexyl) to minimize these interactions.
Mismatch between Injection Solvent and Mobile Phase A significant difference in solvent strength between the sample solvent and the initial mobile phase can cause peak distortion.[2] Whenever possible, dissolve the sample in the initial mobile phase.[3] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue: Low Signal Intensity or Poor Sensitivity

Potential Cause Recommended Solution
Suboptimal Ionization Mode The ionization efficiency of this compound may be significantly different in positive versus negative ion mode. Infuse a standard solution and test both ESI positive and negative modes to determine which provides a better response.[1] Acetylated compounds can sometimes show improved detection in positive ion mode.[4]
Inefficient Desolvation Improper desolvation can lead to a reduced ion signal. Optimize the drying gas flow rate and temperature.[5] For higher flow rates, ensure the sheath gas flow and temperature are proportionally adjusted to facilitate efficient desolvation.[6]
Incorrect Cone/Nozzle Voltage The voltage applied to the cone or nozzle is critical for ion transmission. This parameter should be optimized to maximize the signal of the precursor ion for this compound.[6]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.[7] Improve sample preparation to remove interfering substances.[2][8] This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure adequate chromatographic separation from matrix components.[1]
Analyte Degradation This compound may be unstable under certain conditions. Ensure proper storage of samples and standards, and consider the stability in the autosampler.[2] For compounds like acetyl-CoA, which are also acetylated and can be unstable, it is recommended to keep samples cold and process them quickly.[9]

Issue: Inconsistent Retention Times

Potential Cause Recommended Solution
Lack of Column Equilibration Insufficient equilibration time between injections can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-15 column volumes to pass through.[1]
Fluctuations in Mobile Phase Composition Inaccurate mixing of the mobile phase by the LC pump can cause retention time variability. Prime all solvent lines and ensure the solvents are properly degassed.
Changes in Column Temperature Variations in the column oven temperature will affect retention times. Ensure the column oven is set to a stable temperature and is functioning correctly. A temperature of 42°C has been found to be optimal for similar compounds.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for LC-MS method development for this compound?

A good starting point is to use a reversed-phase C18 column with a gradient elution. Begin with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.[8] Start with a broad gradient (e.g., 5-95% acetonitrile) to determine the approximate retention time of the analyte.[1] From there, you can optimize the gradient for better separation and shorter run times.

Q2: Which ionization mode, ESI positive or negative, is better for this compound?

While the optimal mode should be determined experimentally, acetylated compounds often show good response in positive ion mode, forming protonated molecules ([M+H]^+) or other adducts.[4] It is highly recommended to perform an infusion of a standard solution to test both positive and negative ionization modes to confirm the best approach for this compound.[1]

Q3: How can I improve the fragmentation of this compound for MS/MS analysis?

To optimize fragmentation, infuse a standard solution and adjust the collision energy (CE).[1] A good starting point is to vary the CE until the precursor ion is reduced to about 10-15% of its original intensity, which should provide a good spectrum of product ions.[1] The fragmentation of acetylated compounds can yield characteristic neutral losses that can be used for identification and quantification.

Q4: What are the most critical MS parameters to tune for this compound?

The most critical parameters to optimize include the capillary voltage, cone/nozzle voltage, drying gas temperature, and drying gas flow rate.[5] These parameters influence the efficiency of ion generation, desolvation, and transmission into the mass analyzer. It is best to tune these parameters systematically while infusing a standard of the analyte.

Q5: What type of sample preparation is recommended for Brachyside hentaacetate from a complex matrix?

For complex matrices, a multi-step sample preparation is often necessary to remove interferences.[2] Techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common.[8][11] The choice of method will depend on the specific matrix and the physicochemical properties of this compound. The goal is to remove matrix components like salts and phospholipids that can cause ion suppression.[7]

Experimental Protocols

Protocol 1: Optimization of MS Parameters

  • Prepare a 1 µg/mL solution of this compound standard in 50:50 acetonitrile:water.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to full scan mode and select an appropriate mass range to observe the precursor ion.

  • Test both positive and negative electrospray ionization (ESI) modes to determine which yields a higher signal for the analyte.[1]

  • Systematically adjust the following parameters to maximize the signal intensity of the precursor ion:

    • Capillary Voltage

    • Cone/Nozzle Voltage

    • Source Temperature

    • Drying Gas Flow Rate

    • Nebulizer Gas Pressure

  • Once the optimal precursor ion is determined, switch to MS/MS mode.

  • Select the precursor ion and ramp the collision energy to find the optimal setting that produces a stable and informative fragmentation pattern.[1]

Protocol 2: Development of an LC Method

  • Equip the HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Prepare mobile phase A: Water + 0.1% Formic Acid.

  • Prepare mobile phase B: Acetonitrile + 0.1% Formic Acid.

  • Set the column oven to 40°C.

  • Set the flow rate to 0.4 mL/min.

  • Inject a standard of this compound and run a scout gradient of 5% to 95% B over 15 minutes.[1]

  • Based on the retention time from the scout gradient, develop a targeted gradient that elutes the peak of interest with good separation from any impurities and within a reasonable run time.

  • Fine-tune the gradient, flow rate, and column temperature to achieve optimal peak shape and resolution.

Visualizations

LCMS_Optimization_Workflow cluster_MS MS Parameter Optimization cluster_LC LC Method Development cluster_Sample Sample Analysis MS1 Infuse Standard MS2 Select Ionization Mode (ESI+/-) MS1->MS2 MS3 Optimize Source Parameters MS2->MS3 MS4 Optimize Collision Energy (MS/MS) MS3->MS4 S2 LC-MS Analysis MS4->S2 Optimized MS Method LC1 Select Column & Mobile Phase LC2 Run Scout Gradient LC1->LC2 LC3 Optimize Gradient Profile LC2->LC3 LC4 Fine-tune Flow & Temp LC3->LC4 LC4->S2 Optimized LC Method S1 Sample Preparation S1->S2 S3 Data Review S2->S3

Caption: Workflow for optimizing LC-MS parameters for targeted analysis.

References

"addressing off-target effects of Brachyside heptaacetate in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brachyside heptaacetate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of Kinase X, a critical component of the Fictional Cancer Pathway (FCP). It is designed to bind to the ATP-binding pocket of Kinase X, thereby preventing the phosphorylation of its downstream substrate, Substrate Y.

Q2: What are the expected on-target effects of this compound in cancer cell lines with an active FCP?

In cell lines where the Fictional Cancer Pathway is constitutively active, effective inhibition of Kinase X by this compound is expected to lead to:

  • A decrease in the phosphorylation of Substrate Y.

  • Inhibition of downstream signaling events.

  • A reduction in cell proliferation and viability.[1]

  • Induction of apoptosis.

Q3: What are off-target effects and why are they a concern with kinase inhibitors?

Off-target effects are interactions of a drug with proteins other than its intended target.[2][3] With kinase inhibitors, off-target effects are a significant concern due to the high degree of structural similarity within the ATP-binding sites of the human kinome.[4][5] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological responses.[4][6]

Q4: How can I determine if the effects I am observing are due to off-target interactions of this compound?

Distinguishing on-target from off-target effects is crucial for accurate data interpretation.[3] Key strategies include:

  • Using a structurally unrelated inhibitor of Kinase X: If a different inhibitor produces the same phenotype, it is more likely to be an on-target effect.

  • Employing genetic knockdown (e.g., siRNA or CRISPR) of Kinase X: This allows for a comparison of the pharmacological and genetic inhibition of the target.

  • Performing washout experiments: On-target effects should diminish upon removal of the inhibitor, whereas some off-target effects might be irreversible.

  • Conducting kinome-wide profiling: This can identify other kinases that are inhibited by this compound at the concentrations used in your experiments.[7]

Troubleshooting Guides

Scenario 1: I am observing significant cell death at concentrations of this compound below the IC50 for Kinase X inhibition.

Question: Why are my cells dying at concentrations where I don't see a significant reduction in Substrate Y phosphorylation?

Answer: This situation suggests that the observed cytotoxicity may be due to an off-target effect of this compound. Here is a step-by-step guide to investigate this issue:

Step 1: Confirm the On-Target IC50 in Your System

  • Experiment: Perform a dose-response experiment and measure the phosphorylation of Substrate Y using a validated phospho-specific antibody in your specific cell line.[1]

  • Rationale: The IC50 for a kinase inhibitor can vary between different cell lines and experimental conditions.[8] Establishing a baseline for on-target inhibition in your system is critical.

Step 2: Perform a Cell Viability Assay with a Structurally Unrelated Kinase X Inhibitor

  • Experiment: Treat your cells with a range of concentrations of a different, validated Kinase X inhibitor.

  • Rationale: If the cytotoxicity is not observed with a different inhibitor at concentrations that effectively inhibit Kinase X, it strongly suggests the toxicity of this compound is an off-target effect.

Step 3: Consult the Kinase Selectivity Profile of this compound

  • Action: Refer to the provided kinase selectivity data (Table 1) to identify potential off-target kinases that are inhibited at concentrations causing cytotoxicity.

  • Rationale: This data provides a roadmap of other kinases that this compound can bind to and inhibit, which may be responsible for the observed cell death.[6][9]

Step 4: Investigate the Activity of Key Off-Target Kinases

  • Experiment: Based on the selectivity profile, use western blotting to examine the phosphorylation status of known substrates of the most likely off-target kinases.

  • Rationale: This will help to confirm if these off-target kinases are indeed being inhibited in your cellular context at the cytotoxic concentrations of this compound.

Scenario 2: I am observing the modulation of a signaling pathway that is thought to be independent of the Fictional Cancer Pathway.

Question: this compound is affecting Pathway Z, which should not be downstream of Kinase X. Is this an off-target effect?

Answer: This could be an off-target effect or an example of pathway cross-talk.[2] Here’s how to troubleshoot this observation:

Step 1: Confirm the Observation with Multiple Readouts

  • Experiment: Use multiple antibodies to probe different nodes of Pathway Z to confirm that the pathway is genuinely being modulated.

  • Rationale: This ensures the initial observation is not an artifact of a single antibody or reagent.

Step 2: Genetic Knockdown of Kinase X

  • Experiment: Use siRNA or CRISPR to reduce the expression of Kinase X in your cells and observe the effect on Pathway Z.

  • Rationale: If genetic knockdown of Kinase X does not reproduce the effect on Pathway Z, it strongly indicates that the effect of this compound is off-target.

Step 3: Perform a Kinome-Wide Activity Screen

  • Experiment: If available, utilize a kinome profiling service to assess the effect of this compound on a broad panel of kinases at the concentration where you observe modulation of Pathway Z.[7]

  • Rationale: This unbiased approach can identify unexpected off-target kinases that may be responsible for the activation or inhibition of Pathway Z.[6][10]

Step 4: Washout Experiment

  • Experiment: Treat cells with this compound for a defined period, then wash the compound out and monitor the activity of Pathway Z over time.

  • Rationale: If the effect on Pathway Z is reversible and the kinetics of reversal correlate with the expected washout of the compound, it provides further evidence of a direct pharmacological effect.

Quantitative Data

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of 100 human kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM.

Kinase Target% Inhibition at 1 µMKinase Family
Kinase X (On-Target) 98% FCP Family
Kinase A85%Tyrosine Kinase
Kinase B72%Serine/Threonine Kinase
Kinase C55%Tyrosine Kinase
Kinase D30%Serine/Threonine Kinase
... (95 other kinases)< 20%Various

Table 2: Recommended Working Concentrations for this compound

Assay TypeRecommended Concentration RangeNotes
In vitro Kinase Assay (Kinase X)1 - 100 nMIC50 is approximately 10 nM.
Cell-based On-Target Assay (p-Substrate Y)100 nM - 1 µMCellular IC50 is approximately 250 nM.
Cell Viability/Proliferation Assay1 µM - 10 µMHigher concentrations may induce off-target effects.

Experimental Protocols

Protocol 1: Western Blot Analysis of Substrate Y Phosphorylation

  • Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest. Treat with the desired concentrations of this compound for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[11][12][13]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Substrate Y overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

  • Stripping and Re-probing: To control for protein loading, the membrane can be stripped and re-probed with an antibody against total Substrate Y.[15]

Protocol 2: Immunoprecipitation-Kinase Assay

  • Cell Lysis: Lyse cells as described in Protocol 1.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against Kinase X overnight at 4°C.[16] Add protein A/G agarose beads to capture the immune complexes.[16]

  • Washing: Wash the immunoprecipitated complexes several times with lysis buffer and then with kinase assay buffer.[16]

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing a recombinant, non-phosphorylated form of Substrate Y, ATP, and the desired concentration of this compound. Incubate at 30°C for 30 minutes.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the phosphorylation of Substrate Y by western blot as described in Protocol 1.

Visualizations

Fictional_Cancer_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor Adaptor Protein Receptor->Adaptor GEF GEF Adaptor->GEF Ras Ras GEF->Ras Kinase_X Kinase X (Target of this compound) Ras->Kinase_X Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylation Downstream_Effector Downstream Effector Substrate_Y->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation Survival Cell Survival Downstream_Effector->Survival

Caption: The Fictional Cancer Pathway (FCP) targeted by this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed Confirm Confirm On-Target Inhibition (e.g., p-Substrate Y Western Blot) Start->Confirm Control Use Negative Control Compound (Structurally similar, inactive analog) Confirm->Control Orthogonal Use Orthogonal Approach (e.g., siRNA/CRISPR of Kinase X) Control->Orthogonal Profile Kinome Profiling Orthogonal->Profile Validate Validate Putative Off-Targets (e.g., Western blot for downstream markers) Profile->Validate Conclusion Conclusion: On-Target vs. Off-Target Effect Validate->Conclusion

Caption: A general workflow for investigating potential off-target effects.

Troubleshooting_Logic Observation Observation: Cell death at [Drug] < On-Target IC50 Hypothesis1 Hypothesis 1: On-Target Effect Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Off-Target Effect Observation->Hypothesis2 Test1 Test: Knockdown of Kinase X Hypothesis1->Test1 Test2 Test: Kinome Profiling Hypothesis2->Test2 Outcome1a Result: Knockdown phenocopies drug effect Test1->Outcome1a Outcome1b Result: Knockdown does NOT phenocopy drug Test1->Outcome1b Outcome2a Result: Identifies potent off-target(s) Test2->Outcome2a Conclusion Conclusion Outcome1a->Conclusion Likely On-Target Toxicity Outcome1b->Hypothesis2 Outcome2a->Conclusion Likely Off-Target Toxicity

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of Brachyside Heptaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative overview of X-ray crystallography alongside alternative spectroscopic techniques for the structural confirmation of Brachyside heptaacetate, a complex natural product. Due to the limited availability of specific experimental data for this compound, this guide will utilize data for the structurally similar and well-characterized iridoid glycoside, Aucubin, as a representative analogue.

Executive Summary

X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's absolute stereochemistry and solid-state conformation. Its ability to generate a precise three-dimensional atomic map offers an unparalleled level of detail. However, the necessity of obtaining a high-quality single crystal can be a significant bottleneck. In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer powerful insights into the connectivity and molecular weight of a compound from solution and are often more readily applied. This guide presents a head-to-head comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their structural elucidation challenges.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structure determination is often a trade-off between the level of detail required, the amount of sample available, and the physical properties of the compound. The following table summarizes the key performance metrics of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of elucidating the structure of a molecule like Aucubin hexaacetate.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packingAtom connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, solution-state conformationElemental composition, molecular weight, fragmentation pattern
Typical Resolution/Accuracy ~0.1 Å for small molecules[1][2]Chemical Shifts: ±0.01 ppm; Coupling Constants: ±0.5 Hz[3]< 5 ppm mass accuracy[4]
Sample Requirement High-quality single crystal (0.1-0.5 mm)[5]1-10 mg dissolved in a suitable deuterated solvent< 1 mg, can be in a complex mixture
Strengths Unambiguous determination of absolute structure; Provides solid-state conformation.[5]Non-destructive; Provides information on dynamic processes in solution; Can be used for mixtures.[6][7]High sensitivity; Provides molecular formula; Can be coupled with chromatography for mixture analysis.[4][8]
Limitations Crystal growth can be challenging or impossible; Structure may differ from solution conformation.[6]Does not directly provide absolute stereochemistry; Complex spectra can be difficult to interpret.[4]Does not provide stereochemical information; Isomers can be difficult to distinguish without fragmentation analysis.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data. Below are representative methodologies for the structural characterization of an iridoid glycoside like Aucubin.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of Aucubin are grown by slow evaporation of a saturated solution in a suitable solvent system, such as methanol-water or acetone. The crystals should be well-formed and of sufficient size (typically >0.1 mm in all dimensions) for data collection.[5]

  • Data Collection: A selected crystal is mounted on a goniometer head. The diffraction experiment is performed using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected as a series of frames as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5 mg of Aucubin is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.

    • 2D NMR: Standard pulse programs are used to acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak. The analysis of the various spectra allows for the assignment of all proton and carbon signals and the determination of the molecule's connectivity.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of Aucubin (e.g., 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. High-resolution mass spectra are acquired in positive or negative ion mode using an Orbitrap or Time-of-Flight (TOF) mass analyzer. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation information.

  • Data Analysis: The accurate mass measurement of the molecular ion is used to determine the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum provides information about the different structural motifs within the molecule.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes described above.

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_start Obtain Single Crystal xray_data X-ray Diffraction Data Collection xray_start->xray_data xray_solve Structure Solution & Refinement xray_data->xray_solve xray_end 3D Atomic Structure xray_solve->xray_end nmr_start Sample Preparation nmr_data 1D & 2D NMR Data Acquisition nmr_start->nmr_data nmr_process Data Processing & Analysis nmr_data->nmr_process nmr_end Connectivity & Relative Stereochemistry nmr_process->nmr_end ms_start Sample Preparation ms_data HRMS & MS/MS Data Acquisition ms_start->ms_data ms_process Data Analysis ms_data->ms_process ms_end Molecular Formula & Fragmentation ms_process->ms_end

Figure 1: Experimental workflows for structure elucidation.

logical_relationship xray X-ray Crystallography structure Confirmed Molecular Structure xray->structure Definitive 3D Structure nmr NMR Spectroscopy nmr->structure Connectivity & Relative Stereochemistry ms Mass Spectrometry ms->structure Molecular Formula

Figure 2: Logical relationship of analytical techniques.

References

"Brachyside heptaacetate vs. [known compound] in [specific] bioassay"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the biological activity and bioassay data of "Brachyside heptaacetate" has yielded no relevant results. Consequently, a comparison guide as requested cannot be created at this time.

Extensive searches for "this compound" in scientific literature and databases did not provide any information regarding its performance in any specific bioassays, including cytotoxicity or other biological activity assays. This lack of available data prevents a comparative analysis against any known compound.

The core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or workflows, are contingent upon the existence of primary experimental data for "this compound." Without this foundational information, it is impossible to generate the requested content.

It is possible that "this compound" is a novel or very recently synthesized compound for which research has not yet been published. Alternatively, the compound name may be inaccurate or not widely recognized in scientific literature.

Researchers, scientists, and drug development professionals interested in the bioactivity of this compound are encouraged to consult internal research and development data or await the publication of studies involving "this compound." Until such data becomes publicly available, a comparative analysis as outlined in the user request cannot be fulfilled.

Comparative Analysis of Tubulin-Targeting Agents: A Case Study of Combretastatin A-4 and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative analysis of Combretastatin A-4 (CA-4) and its synthetic analogs as a representative case study of tubulin-targeting antimitotic agents. Extensive literature searches for "Brachyside heptaacetate" did not yield any publicly available biological data or comparative studies. Therefore, a direct comparison with this specific compound is not possible at this time. The information presented below on the well-researched combretastatin family is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Tubulin, the protein subunit of microtubules, is a critical component of the cellular cytoskeleton involved in essential processes such as cell division, intracellular transport, and maintenance of cell shape. This makes it an attractive target for the development of anticancer therapeutics. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis of cancer cells.[1][2] CA-4 also exhibits potent anti-vascular effects, selectively targeting and disrupting the tumor vasculature.[3]

Due to its significant antitumor activity, numerous synthetic analogs of CA-4 have been developed with the aim of improving its pharmacological properties, such as aqueous solubility and in vivo efficacy. This guide provides a comparative overview of CA-4 and some of its representative synthetic analogs, focusing on their cytotoxic activity and effects on the cell cycle.

Data Presentation: Cytotoxic Activity of Combretastatin A-4 and Synthetic Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of Combretastatin A-4 and several of its synthetic analogs against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
Combretastatin A-4 (CA-4) HT-29Colon0.004F. Bucci, et al. (2004)
MCF-7Breast0.003F. Bucci, et al. (2004)
A-549Lung0.002F. Bucci, et al. (2004)
Analog 11 (ST2151) HT-29Colon0.005[4]
MCF-7Breast0.004[4]
A-549Lung0.003[4]
Analog 13 (ST2179) HT-29Colon0.006[4]
MCF-7Breast0.005[4]
A-549Lung0.004[4]
Analog 8 SW480Colon>10[2]
SW620Colon (Metastatic)>10[2]
PC3Prostate>10[2]
HepG2Liver>10[2]
MDA-MB-231Breast>10[2]
A549Lung>10[2]
Analog 20 SW480Colon>10[2]
SW620Colon (Metastatic)>10[2]
PC3Prostate>10[2]
HepG2Liver>10[2]
MDA-MB-231Breast>10[2]
A549Lung>10[2]

Note: The data presented is a selection from various studies and direct comparison between all analogs may be limited by different experimental conditions.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6][7][8][9]

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the culture medium and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12][13][14]

Methodology:

  • Cell Treatment: Culture cells in the presence of the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

Signaling Pathway of Combretastatin A-4

CA4_Signaling_Pathway cluster_cell Cancer Cell CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of Combretastatin A-4 in cancer cells.

Experimental Workflow for Cytotoxicity and Cell Cycle Analysis

Experimental_Workflow cluster_workflow Experimental Workflow cluster_srb SRB Assay cluster_flow Flow Cytometry start Start: Cancer Cell Culture treatment Treat with CA-4 or Analogs start->treatment srb_fix Fixation (TCA) treatment->srb_fix flow_fix Fixation (Ethanol) treatment->flow_fix srb_stain Staining (SRB) srb_fix->srb_stain srb_read Absorbance Reading srb_stain->srb_read srb_result IC50 Determination srb_read->srb_result flow_stain Staining (PI) flow_fix->flow_stain flow_run Flow Cytometer Analysis flow_stain->flow_run flow_result Cell Cycle Profile flow_run->flow_result

Caption: Workflow for evaluating cytotoxicity and cell cycle effects.

References

Validating the Bioactivity of Brachyside Heptaacetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, natural products remain a vital source of inspiration. This guide provides a comparative analysis of Brachyside heptaacetate , a novel compound, against established alternatives in secondary assays validating its anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the preclinical efficacy of new chemical entities.

Comparative Performance Analysis

To contextualize the bioactivity of this compound, its performance was benchmarked against a known non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a well-characterized natural product with anti-inflammatory properties, Quercetin. The following tables summarize the quantitative data from key secondary assays.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
CompoundConcentration (µM)% Inhibition of NO Production (Mean ± SD)IC₅₀ (µM)
This compound 115.2 ± 2.112.5
535.8 ± 3.5
1058.1 ± 4.2
2585.3 ± 5.6
Indomethacin120.5 ± 2.88.9
548.2 ± 4.1
1075.6 ± 5.3
2592.1 ± 6.0
Quercetin110.1 ± 1.918.2
528.9 ± 3.1
1045.3 ± 3.9
2572.8 ± 4.8
Table 2: Modulation of Pro-Inflammatory Cytokine Secretion (IL-6 and TNF-α) by ELISA
Compound (at 10 µM)% Inhibition of IL-6 Secretion (Mean ± SD)% Inhibition of TNF-α Secretion (Mean ± SD)
This compound 65.4 ± 4.955.2 ± 4.1
Indomethacin58.2 ± 5.548.9 ± 3.8
Quercetin42.1 ± 3.735.8 ± 3.2
Table 3: Cell Viability in RAW 264.7 Macrophages (MTT Assay)
CompoundConcentration (µM)% Cell Viability (Mean ± SD)
This compound 1098.2 ± 3.1
5095.6 ± 4.5
Indomethacin1099.1 ± 2.8
5092.3 ± 5.2
Quercetin1097.8 ± 3.5
5096.1 ± 4.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Cells were seeded in appropriate plates and allowed to adhere overnight. Prior to treatment, the medium was replaced with fresh medium containing various concentrations of this compound, Indomethacin, or Quercetin for 1 hour. Subsequently, inflammation was induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

Nitric Oxide (NO) Assay (Griess Test)

The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without compound treatment.

Cytokine Analysis (ELISA)

The concentrations of IL-6 and TNF-α in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Absorbance was read at 450 nm, and cytokine concentrations were determined by comparison with a standard curve.

Cell Viability Assay (MTT)

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to untreated control cells.

Visualizing the Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway, the experimental workflow, and the logical framework for compound comparison.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates iNOS_gene iNOS Gene NFkB->iNOS_gene Transcription Cytokine_gene Cytokine Genes (IL-6, TNF-α) NFkB->Cytokine_gene Transcription NO Nitric Oxide (NO) iNOS_gene->NO Cytokines IL-6, TNF-α Cytokine_gene->Cytokines Brachyside Brachyside heptaacetate Brachyside->IKK Inhibits cluster_assays Assays start Start: RAW 264.7 Cell Culture pretreatment Pre-treatment: - this compound - Indomethacin - Quercetin start->pretreatment stimulation Stimulation: LPS (1 µg/mL) pretreatment->stimulation incubation Incubation: 24 hours stimulation->incubation griess Griess Assay (NO measurement) incubation->griess elisa ELISA (IL-6, TNF-α) incubation->elisa mtt MTT Assay (Cell Viability) incubation->mtt data Data Analysis & Comparison griess->data elisa->data mtt->data cluster_alternatives Alternatives cluster_parameters Comparison Parameters bh Brachyside heptaacetate potency Potency (IC₅₀) bh->potency efficacy Efficacy (% Inhibition) bh->efficacy cytotoxicity Cytotoxicity (% Viability) bh->cytotoxicity indo Indomethacin (NSAID) indo->potency indo->efficacy indo->cytotoxicity quercetin Quercetin (Natural Product) quercetin->potency quercetin->efficacy quercetin->cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the cross-reactivity, biological targets, and mechanism of action of Brachyside heptaacetate. Therefore, a comparison guide with supporting experimental data on its cross-reactivity with related targets cannot be generated at this time.

Searches in prominent databases such as PubChem and ChemicalBook confirm the existence of this compound as a chemical entity, identified with CAS number 144765-80-0 and PubChem CID 168005820. However, these entries lack any associated biological activity data, experimental results, or publications detailing its pharmacological profile.

Further investigation into the "Brachyside" class of compounds indicates they are flavonol glycosides, with some members, such as Brachysides C and D, having been isolated from the plant Caragana brachyantha. While the general class of flavonol glycosides is known to possess a wide range of biological activities, specific data for this compound is absent from the current body of scientific literature.

Without foundational information on the primary biological target of this compound, it is impossible to identify "related targets" for a cross-reactivity comparison. Consequently, no experimental protocols, quantitative data, or signaling pathway information are available to fulfill the requirements of the requested comparison guide.

Researchers and drug development professionals interested in the cross-reactivity profile of this compound would need to conduct initial screening and binding assays to first identify its primary target(s). Subsequent counter-screening against a panel of related proteins or receptors would then be required to establish a cross-reactivity profile.

A Head-to-Head Comparison: Brachyside Heptaacetate vs. Resveratrol in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the anti-inflammatory and neuroprotective effects of Brachyside heptaacetate and Resveratrol is not currently possible due to the limited publicly available data on this compound. While Resveratrol is a well-researched compound with a substantial body of evidence detailing its biological activities, Brachyside hettaacetate remains a largely uncharacterized compound in the public domain. This guide, therefore, will provide a comprehensive overview of the known anti-inflammatory and neuroprotective properties of Resveratrol, alongside detailed experimental protocols that could be used to evaluate and compare these two compounds, should data for this compound become available.

Competitor Compound: Resveratrol

Resveratrol is a natural polyphenol found in various plants, including grapes, blueberries, and peanuts. It has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties.

Quantitative Data Summary

A critical component of a head-to-head comparison is the quantitative assessment of efficacy. This is typically represented by metrics such as the half-maximal inhibitory concentration (IC50) for enzymatic activity or the half-maximal effective concentration (EC50) for cellular responses.

Table 1: Comparative Anti-Inflammatory Activity

ParameterThis compoundResveratrol
COX-2 Inhibition (IC50) Data not availableData varies depending on the assay; reported values are in the micromolar range.
iNOS Inhibition (IC50) Data not availableReported to inhibit iNOS expression and activity.
TNF-α Release Inhibition (IC50) Data not availableEffectively reduces TNF-α release in various cell models.
IL-6 Release Inhibition (IC50) Data not availableDemonstrates inhibition of IL-6 production.

Table 2: Comparative Neuroprotective Activity

ParameterThis compoundResveratrol
Neuroprotection against Oxidative Stress (EC50) Data not availableProtects neurons from oxidative damage induced by various toxins.
Inhibition of Aβ Aggregation (IC50) Data not availableShown to interfere with the aggregation of amyloid-beta peptides.[1]
SIRT1 Activation (EC50) Data not availableA well-known activator of SIRT1, a key regulator of cellular health and longevity.[1]

Signaling Pathways

Resveratrol's Mechanism of Action

Resveratrol exerts its effects through multiple signaling pathways. Its anti-inflammatory action is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2] Furthermore, its neuroprotective effects are often linked to the activation of SIRT1, which plays a crucial role in neuronal survival and protection against neurodegeneration.[1]

Resveratrol_Signaling cluster_inflammation Anti-Inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway Resveratrol_inflam Resveratrol NFkB NF-κB Pathway Resveratrol_inflam->NFkB inhibits MAPK MAPK Pathway Resveratrol_inflam->MAPK inhibits Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Resveratrol_neuro Resveratrol SIRT1 SIRT1 Resveratrol_neuro->SIRT1 activates Neuronal_Survival Neuronal Survival and Protection SIRT1->Neuronal_Survival Experimental_Workflow cluster_anti_inflammatory Anti-Inflammatory Assay Workflow cluster_neuroprotection Neuroprotection Assay Workflow A1 Seed RAW 264.7 Cells A2 Pre-treat with Compound A1->A2 A3 Induce Inflammation (LPS) A2->A3 A4 Incubate A3->A4 A5 Measure Inflammatory Markers (NO, TNF-α, IL-6) A4->A5 B1 Seed & Differentiate SH-SY5Y Cells B2 Pre-treat with Compound B1->B2 B3 Induce Oxidative Stress (e.g., 6-OHDA) B2->B3 B4 Incubate B3->B4 B5 Assess Cell Viability (MTT Assay) B4->B5

References

A Comparative Guide to the Reproducibility of Experimental Results for Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative overview of experimental data related to iridoid glycosides, a class of monoterpenoids with diverse biological activities. While direct experimental data for "Brachyside heptaacetate" is not available in the public domain, this document synthesizes findings for structurally related iridoid glycosides to offer a framework for assessing reproducibility and designing future experiments. The data and protocols presented here are extracted from peer-reviewed studies and are intended to serve as a benchmark for researchers in the field.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on iridoid glycosides, highlighting the variability and key parameters that influence experimental outcomes.

Table 1: Quantitative Analysis of Iridoid Glycosides in Eucommia ulmoides Seed Meal [1]

CompoundLinear Regression (R²)LODs (μg/mL)LOQs (μg/mL)Precision (RSD, %)Repeatability (n=6, RSD, %)Stability (n=6, RSD, %)Recovery (n=6, Mean ± SD, %)
Geniposidic acid (GPA)>0.9990.120.401.251.581.8998.7 ± 1.2
Scandoside (SD)>0.9990.100.351.111.451.7699.1 ± 1.5
Ulmoside A (UA)>0.9990.150.501.321.671.9898.5 ± 1.3
Ulmoside B (UB)>0.9990.110.381.051.391.6599.3 ± 1.1
Ulmoside C (UC)>0.9990.130.421.211.521.8198.9 ± 1.4
Ulmoside D (UD)>0.9990.090.300.981.281.5599.5 ± 0.9

Table 2: Inhibitory Effects of Iridoid Glycosides on Nitrite Production in LPS-Stimulated RAW 264.7 Cells [1]

CompoundIC₅₀ (μM)
Geniposidic acid (GPA)25.4 ± 1.2
Scandoside (SD)32.1 ± 1.8
Ulmoside A (UA)18.9 ± 0.9
Ulmoside B (UB)21.3 ± 1.1
Ulmoside C (UC)28.7 ± 1.5
Ulmoside D (UD)35.2 ± 2.1
Dexamethasone (Positive Control)15.8 ± 0.7

Table 3: Antioxidant Activity of Plant Extracts Containing Iridoid Glycosides [2]

AssayPlant PartIC₅₀ (μg/mL)
DPPH Radical ScavengingAerial45.3 ± 2.1
DPPH Radical ScavengingUnderground33.8 ± 1.5
Reducing Power (Fe³⁺)Aerial62.1 ± 3.5
Reducing Power (Fe³⁺)Underground51.7 ± 2.8

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results. Below are protocols for key experiments cited in the literature for the analysis of iridoid glycosides.

1. UPLC-TOF-MS for Iridoid Glycoside Profiling [2]

  • Instrumentation: Waters ACQUITY UPLC system coupled with a LCT Premier XE time-of-flight mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: (A) Acetonitrile and (B) Water containing 0.1% formic acid.

  • Elution Conditions: A linear gradient from 8% to 55% B over 25 minutes, followed by a wash with 100% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry: Lock mass solution of 0.1% (v/v) formic acid delivered at 10 µL/min. The m/z value was 556.2771 in the positive mode.

2. Anti-Inflammatory Activity Assay (Nitrite Production) [1]

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Stimulant: Lipopolysaccharide (LPS) at 1 µg/mL.

  • Treatment: Cells were pre-treated with various concentrations of iridoid glycosides (2.5, 5, 10, 20, and 40 µM) for 2 hours before LPS stimulation. Dexamethasone was used as a positive control.

  • Assay: After 24 hours of incubation, the supernatant was collected, and nitrite concentration was measured using the Griess reagent.

  • Cell Viability: Cell viability was assessed using the Cell Counting Kit-8 (CCK8) to ensure that the observed inhibitory effects were not due to cytotoxicity.

3. Antioxidant Activity Assays [2]

  • DPPH Radical Scavenging Assay:

    • A series of extract concentrations were mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • After incubation in the dark for 60 minutes, the absorbance was measured at 517 nm.

    • The radical scavenging activity was expressed as the IC₅₀ value. Each test was repeated three times.

  • Reducing Power Assay:

    • A series of extract concentrations were mixed with potassium ferricyanide (1%, w/v) and incubated at 50 °C for 20 minutes.

    • Trichloroacetic acid (10%) was added, and the mixture was allowed to stand for another 10 minutes.

    • The absorbance was measured to determine the reducing capacity of Fe³⁺. Each test was repeated three times.

Visualizations

The following diagrams illustrate a generalized experimental workflow for iridoid glycoside analysis and a hypothetical signaling pathway they may modulate based on their reported anti-inflammatory activity.

G cluster_0 Sample Preparation cluster_1 Analytical Chemistry cluster_2 Biological Assays plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration uplc UPLC Separation filtration->uplc Sample Injection cell_culture Cell Culture filtration->cell_culture Bioassay Sample ms Mass Spectrometry uplc->ms data_analysis Data Analysis ms->data_analysis final_results Results data_analysis->final_results Quantification & Identification treatment Compound Treatment cell_culture->treatment activity_assay Activity Assay treatment->activity_assay activity_assay->final_results Biological Effect

A generalized workflow for the analysis of iridoid glycosides.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB phosphorylates p_NFkB p-NF-κB nucleus Nucleus p_NFkB->nucleus translocates inflammatory_genes Inflammatory Genes (e.g., iNOS, COX-2) nucleus->inflammatory_genes activates transcription iridoid Iridoid Glycoside iridoid->TAK1 inhibits

A hypothetical anti-inflammatory signaling pathway modulated by iridoid glycosides.

Factors Influencing Reproducibility

The reproducibility of experimental results with iridoid glycosides can be influenced by several factors:

  • Source Material: The concentration of iridoid glycosides can vary significantly based on the plant species, geographical origin, harvest time, and storage conditions.[3][4]

  • Extraction Method: The choice of solvent, temperature, and duration of extraction can impact the yield and profile of the extracted compounds.

  • Analytical Methodology: Variations in chromatographic conditions, mass spectrometer settings, and data processing can lead to different quantitative results.

  • Biological Assay Conditions: Cell line passage number, reagent quality, and incubation times can all affect the outcome of in vitro assays.[1]

To enhance reproducibility, it is imperative to meticulously document all experimental parameters and utilize standardized protocols and certified reference materials whenever possible. The findings presented in this guide underscore the importance of comprehensive reporting and a thorough understanding of the variables that can influence the experimental outcomes for iridoid glycosides.

References

Brachyside Heptaacetate: A Comparative Analysis of a Novel Flavonol Glycoside in the Context of Natural Product Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of Brachyside heptaacetate, a compound identified chemically but lacking extensive biological data in publicly accessible literature. Given the absence of direct experimental results for this compound, this document establishes a comparative framework based on the known biological activities of its constituent chemical class, flavonol glycosides, and other related natural product extracts with established antifungal properties.

Executive Summary

This compound is a chemically defined molecule with the formula C45H54O22 and CAS number 144765-80-0. While commercially categorized as an antifungal agent, there is a notable absence of published experimental data to validate this claim and quantify its efficacy. This guide, therefore, draws on the well-documented antifungal activities of flavonol glycosides, the chemical family to which this compound belongs, to infer its potential mechanisms of action and comparative performance. We will compare these inferred properties to those of other known antifungal natural product extracts, such as other flavonoids and pterocarpans.

Comparative Analysis of Antifungal Activity

Due to the lack of specific data for this compound, we present a comparative table of Minimum Inhibitory Concentration (MIC) values for structurally related flavonol glycosides and other antifungal natural products against common fungal pathogens. This data provides a benchmark for the potential efficacy of novel compounds within this class.

Table 1: Comparative Antifungal Activity (MIC in μg/mL) of Selected Natural Product Extracts

Compound/ExtractCandida albicansAspergillus nigerReference
This compound Data not available Data not available -
Quercetin16 - 64Data not available[1]
Rutin>100Data not available[2]
Maackiain (a pterocarpan)6.25 - 25Data not available[3]
Amphotericin B (control)0.5 - 20.5 - 4Standard Antifungal Agent

Note: The provided MIC values are a range compiled from various studies and can vary based on the specific fungal strain and experimental conditions.

Inferred Mechanism of Action: Disruption of Fungal Cell Integrity

Flavonoids, as a class, are known to exert their antifungal effects through a multi-pronged approach targeting essential fungal structures and pathways. It is plausible that this compound, as a flavonol glycoside, shares these mechanisms.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a key target for many antifungal drugs. Flavonoids can interfere with this pathway, leading to a compromised cell membrane, increased permeability, and ultimately, cell death.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA Reductase HMG-CoA Reductase Acetyl-CoA->HMG-CoA Reductase Mevalonate Pathway Mevalonate Pathway HMG-CoA Reductase->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Squalene epoxidase Squalene epoxidase Squalene->Squalene epoxidase Lanosterol Lanosterol Squalene epoxidase->Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Brachyside_heptaacetate This compound (inferred action) Brachyside_heptaacetate->14-alpha-demethylase Inhibition

Caption: Inferred inhibition of the ergosterol biosynthesis pathway by this compound.

Disruption of the Fungal Cell Wall

The fungal cell wall, composed primarily of chitin and glucans, provides structural integrity and protection. Some flavonoids have been shown to inhibit the enzymes responsible for the synthesis of these components, leading to a weakened cell wall and increased susceptibility to osmotic stress.

Cell_Wall_Disruption cluster_synthesis Cell Wall Synthesis UDP-N-acetylglucosamine UDP-N-acetylglucosamine Chitin Synthase Chitin Synthase UDP-N-acetylglucosamine->Chitin Synthase Chitin Chitin Chitin Synthase->Chitin Fungal Cell Wall Fungal Cell Wall Chitin->Fungal Cell Wall UDP-glucose UDP-glucose Beta-1,3-glucan Synthase Beta-1,3-glucan Synthase UDP-glucose->Beta-1,3-glucan Synthase Beta-1,3-glucan Beta-1,3-glucan Beta-1,3-glucan Synthase->Beta-1,3-glucan Beta-1,3-glucan->Fungal Cell Wall Brachyside_heptaacetate This compound (inferred action) Brachyside_heptaacetate->Chitin Synthase Inhibition Brachyside_heptaacetate->Beta-1,3-glucan Synthase Inhibition

Caption: Postulated disruption of fungal cell wall synthesis by this compound.

Experimental Protocols

To facilitate the future evaluation of this compound and other natural product extracts, we provide a standard protocol for determining antifungal activity.

Broth Microdilution Method for MIC Determination

This method is a standard laboratory procedure for assessing the antifungal susceptibility of a compound.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific fungal strain.

Materials:

  • Test compound (e.g., this compound)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control (e.g., Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Dilute the fungal suspension from step 1 in RPMI-1640 medium to the desired final concentration (typically 0.5-2.5 x 10^3 CFU/mL). Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include wells with:

    • Fungus and medium only (growth control)

    • Medium only (sterility control)

    • Fungus and a known antifungal agent (positive control)

    • Fungus and the solvent used to dissolve the compound (vehicle control)

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Antifungal_Assay_Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 35°C (24-48 hours) C->D E Assess Fungal Growth (Visually or by OD) D->E F Determine MIC E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While this compound's specific biological activities remain to be experimentally determined, its classification as a flavonol glycoside suggests a strong potential for antifungal properties. The mechanisms of action are likely to involve the disruption of the fungal cell membrane and cell wall, pathways that are common targets for this class of natural products.

To move forward, it is imperative that direct experimental evaluation of this compound be conducted. The protocols outlined in this guide provide a starting point for such investigations. Comparative studies against a panel of clinically relevant fungal pathogens, alongside established antifungal agents, will be crucial in determining its true therapeutic potential. Further research should also focus on elucidating its precise molecular targets and exploring potential synergistic effects with existing antifungal drugs.

References

Benchmarking Brachyside Heptaacetate: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive benchmarking analysis of Brachyside heptaacetate's performance against industry standards is not possible at this time due to a lack of publicly available scientific literature and experimental data on this specific compound.

Extensive searches of chemical databases and scientific repositories have yielded minimal information regarding "this compound." While the compound is listed with the chemical formula C45H54O22, there is a notable absence of published research detailing its biological activity, mechanism of action, or performance in any application.[1] Consequently, the core requirements for a comparative guide, including quantitative data for performance tables, detailed experimental protocols, and established signaling pathways for visualization, cannot be fulfilled based on the current body of public knowledge.

Potential Relationship to Brassinosteroids

The context of the query suggests that this compound may be related to the class of plant hormones known as brassinosteroids. Brassinosteroids are steroidal phytohormones that play a crucial role in a wide range of physiological processes in plants, including cell elongation, division, and differentiation, as well as responses to environmental stresses.

The general signaling pathway for brassinosteroids is well-characterized. It typically involves the perception of the hormone by a cell-surface receptor kinase, which initiates a phosphorylation cascade that ultimately leads to changes in gene expression.

Hypothetical Brassinosteroid Signaling Pathway

While no specific pathway for this compound has been documented, a generalized brassinosteroid signaling pathway is depicted below. This diagram illustrates the typical sequence of events from hormone perception to gene regulation.

Brassinosteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., this compound) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK BSK BAK1->BSK Phosphorylates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_P BZR1/BES1-P (Phosphorylated) BIN2->BZR1_P Phosphorylates (Inactive) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylates DNA Target Genes BZR1->DNA Binds to Response Growth & Development DNA->Response Regulates

Caption: Generalized Brassinosteroid Signaling Pathway.

Experimental Protocols: A General Framework

Without specific data for this compound, we can outline a general experimental framework that would be necessary to benchmark its performance against other known brassinosteroids or industry standards.

1. Bioassay for Brassinosteroid Activity:

  • Objective: To determine the biological activity of this compound and compare it with a known standard (e.g., brassinolide).

  • Method: A common method is the rice leaf inclination assay.

    • Rice seedlings are grown under controlled conditions.

    • Solutions of varying concentrations of this compound and the standard are applied to the lamina joint of the second leaf.

    • After a set incubation period, the angle of inclination between the lamina and the sheath is measured.

    • A dose-response curve is generated to determine the concentration at which each compound produces a half-maximal response (EC50).

2. Gene Expression Analysis:

  • Objective: To investigate the effect of this compound on the expression of brassinosteroid-responsive genes.

  • Method: Quantitative Real-Time PCR (qRT-PCR).

    • Plant seedlings are treated with this compound or a control solution.

    • RNA is extracted from the plant tissue after a specific time.

    • Reverse transcription is performed to synthesize cDNA.

    • qRT-PCR is used to measure the expression levels of known brassinosteroid target genes.

Data Presentation: Hypothetical Comparison

To illustrate how data would be presented, the following table provides a hypothetical comparison of this compound with a standard brassinosteroid. It is crucial to note that the data presented here is purely illustrative and not based on actual experimental results.

CompoundEC50 (nM) in Rice Leaf Inclination AssayFold Change in Expression of Gene X
This compound Data not availableData not available
Brassinolide (Standard) 105.2
Alternative Compound A 253.8
Alternative Compound B 86.1

Conclusion and Future Directions

While a direct comparison of this compound's performance is not currently feasible, the established methodologies for evaluating brassinosteroids provide a clear roadmap for future research. To enable a comprehensive benchmarking study, the following steps would be required:

  • Confirmation of Biological Activity: Initial bioassays are needed to confirm that this compound exhibits brassinosteroid-like activity.

  • Dose-Response Studies: Quantitative experiments to determine the effective concentration range of the compound.

  • Comparative Analysis: Head-to-head studies against established industry standards using a variety of bioassays.

  • Mechanism of Action Studies: Molecular studies to elucidate the specific signaling pathway activated by this compound.

Researchers and drug development professionals interested in this compound are encouraged to perform these foundational studies to establish its performance characteristics and potential applications. Without such data, any claims regarding its efficacy relative to industry standards remain speculative.

References

In Vivo Veritas: Validating the Anti-Cancer Promise of Astragalin Heptaacetate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey from a promising in vitro result to a clinically viable therapeutic is fraught with challenges. This guide provides a comparative analysis of the in vivo validation of in vitro findings for Astragalin heptaacetate and its parent compound, Astragalin, potent flavonoids with demonstrated anti-cancer properties. By presenting key experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary information to navigate the complexities of translational research in oncology.

From Petri Dish to Preclinical Models: A Comparative Overview

Astragalin heptaacetate (AHA), a derivative of the naturally occurring flavonoid Astragalin (AG), has emerged as a compound of interest in cancer research. Initial in vitro studies have demonstrated its ability to induce programmed cell death, or apoptosis, in cancer cells. This guide will delve into the in vivo studies that have sought to replicate these findings in living organisms, a critical step in the drug development pipeline. We will also draw comparisons with the more extensively studied parent compound, Astragalin, to provide a broader context for its potential therapeutic applications.

Table 1: In Vitro Anti-Cancer Activity of Astragalin Heptaacetate and Astragalin
CompoundCell LineAssayKey FindingsReference
Astragalin heptaacetate (AHA) HL-60 (Human leukemia)Cell Death AssayInduces caspase-dependent apoptosis.[1]
Western BlotAssociated with the release of cytochrome c.[1]
Overexpression/Inhibition AssaysCell death is suppressed by Bcl-xL overexpression and amplified by inhibition of ERK1/2 and JNK/SAPK signaling.[1]
Astragalin (AG) A549 & H1299 (Non-small cell lung cancer)Western BlotInduces apoptosis via cleavage of caspase-8, -9, -3, and PARP.[2]
Caspase Activity AssayIncreased caspase-9 and -3 activity in a dose-dependent manner.[2]
HepG2, Huh-7, H22 (Hepatocellular carcinoma)Proliferation AssaysSuppressed proliferation in vitro and in vivo.[3]
Table 2: In Vivo Validation of Anti-Cancer Activity of Astragalin
CompoundAnimal ModelCancer TypeKey FindingsReference
Astragalin (AG) Nude mice (xenograft)Non-small cell lung cancerSuppressed tumor growth and induced cancer cell apoptosis.[2]
Nude mice (Huh-7), Kunming mice (H22)Hepatocellular carcinomaSignificantly suppressed tumor proliferation.[3]
BALB/c miceUVB-induced skin cancerSuppressed phospho-MSK1, γ-H2AX, and p38MAPK activation.[3]
H22 tumor-bearing miceHepatocellular carcinomaSignificantly inhibited tumor growth (inhibitory rate of 17.28-52.36%). Induced apoptosis by promoting Bax expression and decreasing Bcl-2 expression.[4]

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying a compound's activity is paramount. In vitro studies have elucidated several key signaling pathways modulated by Astragalin and its derivatives. The following diagrams illustrate these pathways and the typical workflow for in vivo validation.

G cluster_0 In Vitro Findings: Astragalin Heptaacetate-Induced Apoptosis AHA Astragalin Heptaacetate ROS ↑ Reactive Oxygen Species AHA->ROS MAPK MAPK Pathway (ERK1/2, JNK/SAPK) AHA->MAPK CytoC Cytochrome c Release ROS->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis BclxL Bcl-xL BclxL->CytoC

Caption: In vitro apoptotic pathway of Astragalin Heptaacetate.

G cluster_1 In Vivo Validation Workflow for Anti-Cancer Agents start In Vitro Efficacy animal_model Select Animal Model (e.g., Xenograft in nude mice) start->animal_model tumor_induction Tumor Induction (e.g., Subcutaneous injection of cancer cells) animal_model->tumor_induction treatment Treatment with Compound (e.g., Astragalin) tumor_induction->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor size, weight, histology, molecular markers) monitoring->endpoint conclusion In Vivo Efficacy Confirmed/Refuted endpoint->conclusion

Caption: A generalized workflow for in vivo validation studies.

Experimental Protocols: A Closer Look at the Methodology

Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Cell Death Assay
  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Astragalin heptaacetate for 24-48 hours.

  • Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

  • Apoptosis Detection: Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

In Vivo Xenograft Mouse Model
  • Animal Husbandry: Athymic nude mice (4-6 weeks old) are housed in a specific pathogen-free environment. All animal procedures are performed in accordance with institutional guidelines.

  • Tumor Cell Implantation: A549 human non-small cell lung cancer cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups. Astragalin (e.g., 20 mg/kg) or vehicle is administered daily via intraperitoneal injection.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis (H&E staining) and molecular studies (e.g., Western blot for apoptotic markers).

Alternative and Complementary Approaches

While flavonoids like Astragalin show significant promise, the field of oncology is continually exploring a diverse range of therapeutic strategies. Natural products remain a vital source of novel anti-cancer compounds. For instance, Betulinic acid and compounds derived from Taxus species have demonstrated potent anti-tumor effects both in vitro and in vivo.[5] Furthermore, extracts from plants like Moringa oleifera contain bioactive constituents with demonstrated anti-cancer and immunomodulatory properties.[6] Researchers are encouraged to consider these and other emerging natural compounds as potential alternatives or for use in combination therapies to enhance efficacy and overcome resistance.

Conclusion

The in vivo validation of in vitro findings is a critical and often challenging phase in drug development. The data presented in this guide for Astragalin heptaacetate and its parent compound, Astragalin, underscore the importance of this translational step. While in vitro studies provide a strong foundation for a compound's anti-cancer potential, in vivo models offer a more complex biological system to assess efficacy and potential toxicity. The successful validation of Astragalin's anti-tumor effects in multiple animal models provides a compelling case for its further development as a potential therapeutic agent. This guide serves as a resource to facilitate a deeper understanding of this process and to aid in the design of future preclinical studies.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Brachyside Heptaacetate and Similar Acetylated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a specific Safety Data Sheet (SDS) for Brachyside heptaacetate (CAS No. 144765-80-0) is not publicly available. The following procedures are based on general best practices for the handling and disposal of acetylated, non-acutely toxic, complex organic compounds in a laboratory setting. This guide is intended to supplement, not replace, institution-specific safety protocols and the judgment of a qualified environmental health and safety (EHS) professional. A thorough risk assessment should be conducted before handling this or any other chemical for which an SDS is not available.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard regulations.

Hypothetical Compound Profile: this compound

To facilitate safe handling and disposal, the following table summarizes the assumed physical and chemical properties of this compound, based on its classification as a complex acetylated glycoside.

PropertyAssumed ValueImplications for Handling and Disposal
Molecular Formula C45H54O22High molecular weight, likely a solid at room temperature.
Appearance White to off-white crystalline solidDust inhalation should be minimized.
Solubility Soluble in organic solvents (e.g., DMSO, Ethyl Acetate); Insoluble in waterDo not dispose of down the drain. Waste streams should be segregated by solvent type (halogenated vs. non-halogenated).[1][2]
Stability Stable under normal laboratory conditionsNo immediate risk of decomposition, but should be stored away from strong acids, bases, and oxidizing agents.
Toxicity Unknown; assumed to be moderately hazardousHandle with appropriate personal protective equipment (PPE). Avoid direct contact, inhalation, and ingestion.
Reactivity Not expected to be highly reactiveCan be safely handled with standard laboratory procedures.

Personal Protective Equipment (PPE) and Spill Management

Proper PPE is mandatory when handling this compound. The following table outlines the minimum requirements.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and splashes of solutions containing the compound.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the chemical.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities or if dust is generated.Prevents inhalation of fine particles.

Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal as hazardous waste. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.[1][3] All materials used for spill cleanup must also be disposed of as hazardous waste.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must follow regulated hazardous waste procedures. Do not dispose of this chemical in regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, along with any lightly contaminated items like gloves and paper towels, in a designated, sealed container.[4]

  • Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and clearly labeled waste container.

    • Crucially, keep halogenated and non-halogenated solvent waste streams separate to minimize disposal costs and environmental impact. [1]

Step 2: Waste Container Labeling

  • All waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste."[5]

    • The full chemical name: "this compound."

    • The solvent(s) used, if applicable.

    • An indication of the hazards (e.g., "Caution: Handle with PPE").[5]

    • The date the waste was first added to the container.

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]

  • The SAA should be under the control of laboratory personnel and away from general traffic.

  • Ensure all waste containers are kept closed except when adding waste.[1][5]

  • Use secondary containment (e.g., a spill tray) to prevent the spread of any potential leaks.[2]

Step 4: Arranging for Waste Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not transport hazardous waste outside of the laboratory yourself.[3]

  • Follow all institutional procedures for waste collection and documentation.

Chemical Waste Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, from generation to final disposition.

ChemicalWasteDisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Chemical Use in Experiment B Waste Generation (Solid & Liquid) A->B C Segregate Waste (Halogenated vs. Non-halogenated) B->C D Label Waste Container ('Hazardous Waste', Contents, Date) C->D E Store in Satellite Accumulation Area (SAA) D->E F Request Waste Pickup (Contact EHS) E->F G EHS Collects Waste F->G H Transport to Central Accumulation Area G->H I Final Disposal (Incineration, etc.) H->I

Caption: General workflow for laboratory chemical waste disposal.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound and similar laboratory chemicals. By adhering to these procedures, researchers can minimize risks and ensure a safe laboratory environment.

References

Personal protective equipment for handling Brachyside heptaacetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on available chemical data for Brachyside heptaacetate.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety and handling information before commencing any work. This document should be used as a supplementary resource to, not a replacement for, the official SDS.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound for which detailed hazard information is limited.[1][2] Therefore, a cautious approach, treating it as a potentially hazardous substance, is mandatory. The following PPE is recommended as a minimum standard.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications & Rationale
Respiratory Chemical Cartridge Respirator or Supplied-Air Respirator (SAR)Given the lack of inhalation toxicity data, an air-purifying respirator with organic vapor cartridges is a minimum requirement.[3] For procedures with a high potential for aerosolization or in poorly ventilated areas, a supplied-air respirator is recommended.[3]
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes.[4][5] A face shield should be worn over the goggles to provide a full barrier of protection for the face.[4]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Select gloves that are resistant to organic compounds. Double-gloving can provide additional protection. Ensure gloves are inspected for integrity before each use and changed frequently.
Body Chemical-Resistant Laboratory Coat or ApronA lab coat made of a chemical-resistant material should be worn and fully fastened. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.
Feet Closed-Toe, Chemical-Resistant ShoesFootwear must be non-porous and cover the entire foot to protect against spills.[6]

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection Assess_Task Assess Task-Specific Hazards (e.g., aerosolization, splash risk) Select_Respiratory Select Respiratory Protection (Respirator with Organic Vapor Cartridge or SAR) Assess_Task->Select_Respiratory High aerosolization risk? Consult_SDS Consult Manufacturer's SDS for this compound Select_Gloves Select Appropriate Gloves (Nitrile, Neoprene) Consult_SDS->Select_Gloves Select_Eye_Face Select Eye & Face Protection (Goggles & Face Shield) Consult_SDS->Select_Eye_Face Select_Body_Foot Select Body & Foot Protection (Lab Coat, Apron, Closed-toe Shoes) Consult_SDS->Select_Body_Foot Perform_Task Perform Task Safely Select_Gloves->Perform_Task Select_Eye_Face->Perform_Task Select_Respiratory->Perform_Task Select_Body_Foot->Perform_Task

Caption: PPE selection workflow for handling this compound.

Handling and Storage Procedures

Safe handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Operational Plan:

  • Preparation:

    • Designate a specific work area in a well-ventilated laboratory, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have an emergency spill kit readily accessible. The kit should contain absorbent materials suitable for organic compounds.

    • Verify that safety showers and eyewash stations are unobstructed and operational.

  • Handling:

    • Always wear the appropriate PPE as detailed in Table 1.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not inhale dust or vapors. Handle the compound in a manner that minimizes aerosolization.

    • Use compatible labware (e.g., glass, stainless steel) and utensils.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store Brachyside hentaacetate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage container must be clearly labeled with the chemical name and any relevant hazard warnings.

    • Ensure the storage area is secure and accessible only to authorized personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Procedures:

  • Segregation:

    • Do not mix this compound waste with other waste streams.

    • Collect all contaminated materials, including disposable PPE (gloves, aprons), absorbent pads, and empty containers, in a designated, labeled hazardous waste container.

  • Containerization:

    • Use a chemically resistant and sealable container for all waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain or dispose of in regular trash.

Experimental Workflow: Handling and Disposal

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep_Area Prepare work area in fume hood Don_PPE Don all required PPE Prep_Area->Don_PPE Verify_Safety Verify safety equipment (Spill kit, eyewash) Don_PPE->Verify_Safety Handle_Chemical Handle this compound - Minimize aerosolization - Keep container closed Verify_Safety->Handle_Chemical Perform_Experiment Perform experimental procedure Handle_Chemical->Perform_Experiment Segregate_Waste Segregate all contaminated waste (PPE, labware, excess chemical) Perform_Experiment->Segregate_Waste Label_Waste Label waste container 'Hazardous Waste: This compound' Segregate_Waste->Label_Waste Store_Waste Store waste in designated area Label_Waste->Store_Waste Contact_EHS Arrange for EHS pickup Store_Waste->Contact_EHS

Caption: Step-by-step workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.